IWR-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSXEXBYLJIOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of IWR-1 in Inhibiting Tankyrase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IWR-1 (Inhibitor of Wnt Response-1) is a potent and selective small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2. These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a critical role in the regulation of the Wnt/β-catenin signaling pathway. By inhibiting tankyrase, this compound stabilizes the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt pathway activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its use, and a summary of its quantitative effects on tankyrase and the Wnt signaling pathway.
Introduction to this compound and Tankyrase
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer.[1] A key negative regulator of this pathway is the β-catenin destruction complex, which targets β-catenin for proteasomal degradation. The stability of this complex is, in turn, regulated by the tankyrase enzymes, TNKS1 and TNKS2.
Tankyrases PARsylate (poly-ADP-ribosylate) Axin, a core scaffold protein of the destruction complex, marking it for ubiquitination and subsequent degradation.[2] This destabilization of the destruction complex leads to the accumulation of β-catenin, its translocation to the nucleus, and the activation of TCF/LEF-mediated transcription of Wnt target genes.[1]
This compound was identified as an inhibitor of the Wnt response and subsequently found to target tankyrase.[3] Unlike many PARP inhibitors that target the nicotinamide-binding domain, this compound binds to the adenosine-binding pocket of tankyrases, providing a degree of selectivity.[4][5] By inhibiting tankyrase activity, this compound prevents the PARsylation of Axin, leading to its stabilization.[6][7] This, in turn, promotes the assembly and activity of the destruction complex, enhancing the phosphorylation and degradation of β-catenin, and ultimately inhibiting Wnt signaling.[8][9]
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key quantitative data for this compound's effect on tankyrase enzymes and the Wnt/β-catenin signaling pathway.
| Target | Assay Type | IC50 Value | Reference |
| Tankyrase 1 (TNKS1) | In vitro auto-PARsylation | 131 nM | [3][10] |
| Tankyrase 2 (TNKS2) | In vitro auto-PARsylation | 56 nM | [3][10] |
| PARP1 | In vitro | >18.75 µM | [3][10] |
| PARP2 | In vitro | >18.75 µM | [3][10] |
Table 1: this compound IC50 Values for PARP Family Enzymes. This table shows the half-maximal inhibitory concentration (IC50) of this compound against various PARP enzymes. The data demonstrates the selectivity of this compound for tankyrases over PARP1 and PARP2.
| Assay | Cell Line | Parameter | Value | Reference |
| Wnt/β-catenin Reporter Assay | L-Wnt-STF | IC50 | 180 nM | [3][11] |
| Wnt/β-catenin Reporter Assay | HEK293 | EC50 | 0.2 µM | [10] |
Table 2: this compound Potency in Cell-Based Wnt Signaling Assays. This table presents the potency of this compound in inhibiting the Wnt/β-catenin signaling pathway in cellular assays.
Signaling Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Wnt/β-catenin signaling pathway in "OFF" and "ON" states.
Caption: Mechanism of action of this compound in inhibiting tankyrase.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO.[6]
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 4.094 mg of this compound (MW: 409.44 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Solubilization: If necessary, gently warm the solution to 37°C or sonicate to ensure complete dissolution.[10]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Aqueous solutions of this compound are not recommended for storage for more than one day.[6]
In Vitro Tankyrase Activity Assay (Chemiluminescent)
This protocol is adapted from commercially available tankyrase assay kits.
Materials:
-
Recombinant Tankyrase 1 or 2
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
This compound
-
Assay Buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Reaction: To each well of the histone-coated plate, add the assay buffer, biotinylated NAD+, and the this compound dilution (or vehicle control).
-
Initiate Reaction: Add recombinant tankyrase to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 1-2 hours) with gentle shaking.
-
Detection:
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a luminometer.
-
-
Data Analysis: The signal is inversely proportional to the tankyrase activity. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
TCF/LEF Luciferase Reporter Assay
This assay measures the activity of the Wnt/β-catenin signaling pathway in cells.[8]
Materials:
-
HEK293T cells stably expressing a TCF/LEF-luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
This compound
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density of approximately 30,000-40,000 cells per well and allow them to attach overnight.
-
Treatment:
-
The next day, replace the medium with fresh medium containing a serial dilution of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a at a predetermined optimal concentration. Include an unstimulated control.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Measurement:
-
Lyse the cells according to the dual-luciferase assay kit manufacturer's protocol.
-
Measure both firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the unstimulated control.
-
Determine the IC50 value of this compound by plotting the normalized reporter activity against the log of the inhibitor concentration.
-
Western Blot Analysis of β-catenin and Axin2
This protocol is for detecting changes in the protein levels of β-catenin and Axin2 following this compound treatment.[7]
Materials:
-
DLD-1 or other suitable cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-Axin2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-β-catenin or anti-Axin2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control (β-actin).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound.
Caption: A typical experimental workflow for studying this compound.
Conclusion
This compound is a valuable research tool for investigating the role of tankyrase and the Wnt/β-catenin signaling pathway in health and disease. Its selectivity and well-characterized mechanism of action make it a powerful probe for dissecting the intricate regulation of this critical pathway. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. Further research into the therapeutic potential of tankyrase inhibitors like this compound is warranted, particularly in the context of cancers with aberrant Wnt signaling.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound | Wnt Inhibitor | TargetMol [targetmol.com]
- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]
IWR-1 Stabilization of the Axin Destruction Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A key negative regulator of this pathway is the β-catenin destruction complex, a multi-protein assembly that facilitates the degradation of β-catenin, the central effector of the pathway. The scaffold protein Axin is a crucial component of this complex, and its levels are tightly regulated. IWR-1 (Inhibitor of Wnt Response-1) is a small molecule inhibitor that has been shown to potently suppress Wnt/β-catenin signaling by stabilizing the Axin-scaffolded destruction complex. This technical guide provides an in-depth overview of the mechanism of this compound, focusing on its role in the stabilization of the Axin destruction complex. It includes a compilation of quantitative data, detailed experimental protocols for studying the effects of this compound, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to the Axin Destruction Complex and this compound
The canonical Wnt/β-catenin signaling pathway is activated upon the binding of a Wnt ligand to its cell surface receptors, Frizzled (Fzd) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6). This event leads to the inactivation of the β-catenin destruction complex. In the absence of a Wnt signal, this complex, composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3β (GSK3β) and Casein Kinase 1 (CK1), phosphorylates β-catenin.[1][2] This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, thus keeping its cytoplasmic levels low.[2]
This compound is a potent small molecule inhibitor of the Wnt/β-catenin pathway.[2][3][4][5][6] Its mechanism of action involves the stabilization of the Axin destruction complex, leading to enhanced phosphorylation and degradation of β-catenin.[3][6][7] this compound accomplishes this by inhibiting the activity of Tankyrase 1 and 2 (TNKS1/2), enzymes that poly-ADP-ribosylate (PARsylate) Axin, marking it for degradation.[8][9][10][11] By inhibiting tankyrases, this compound prevents Axin degradation, leading to its accumulation and the stabilization of the destruction complex.[7][10]
Quantitative Data on this compound Activity
The following table summarizes the key quantitative parameters of this compound's inhibitory activity.
| Parameter | Value | Target/Assay | Reference(s) |
| IC50 | 180 nM | Wnt/β-catenin pathway reporter (L-cells expressing Wnt3A) | [2][3][4][5] |
| IC50 | 131 nM | Tankyrase 1 (TNKS1) | [10] |
| IC50 | 56 nM | Tankyrase 2 (TNKS2) | [10] |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the key signaling pathways and the mechanism of this compound.
Caption: The Canonical Wnt/β-catenin Signaling Pathway.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the Axin destruction complex and Wnt/β-catenin signaling.
TCF/LEF Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293 cells stably expressing a TCF/LEF-luciferase reporter construct (e.g., TCF/LEF Reporter (Luc)-HEK293 Cell Line).[4][5][12]
-
Cell culture medium (e.g., MEM with 10% FBS, non-essential amino acids, sodium pyruvate, and Pen/Strep).[4]
-
This compound-endo.
-
Wnt3a conditioned medium or recombinant Wnt3a.
-
LiCl (optional, as a positive control for GSK3β inhibition).[4][12]
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).[5][12]
-
Luminometer.
Protocol:
-
Cell Seeding: Seed HEK293 TCF/LEF reporter cells into a 96-well plate at a density of ~30,000-35,000 cells per well in 80-100 µL of assay medium.[4][12] Incubate overnight at 37°C in a CO2 incubator.
-
Treatment:
-
Prepare serial dilutions of this compound in assay medium.
-
Add the desired concentrations of this compound to the cells. Include a DMSO vehicle control.
-
To induce Wnt signaling, add Wnt3a to the wells (e.g., final concentration of 40 ng/mL for mouse Wnt3a).[4][12] For unstimulated controls, add assay medium.
-
(Optional) For a positive control, treat cells with LiCl (e.g., 10 mM final concentration) to inhibit GSK3β and activate the pathway.[4][12]
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.[12]
-
Lysis and Luminescence Measurement:
-
Data Analysis:
-
Subtract the average background luminescence (from cell-free wells) from all readings.
-
Normalize the firefly luciferase signal to a co-transfected Renilla luciferase control if used.
-
Calculate the fold change in luciferase activity relative to the vehicle control.
-
Caption: TCF/LEF Luciferase Reporter Assay Workflow.
Western Blotting for Axin2 and Phosphorylated β-catenin
This method is used to visualize the this compound-induced accumulation of Axin2 and the increase in phosphorylated β-catenin.
Materials:
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies, 5% non-fat milk in TBST for other antibodies).
-
Primary antibodies:
-
Rabbit anti-Axin2
-
Rabbit anti-phospho-β-catenin (Ser33/37/Thr41)[3]
-
Mouse anti-total β-catenin
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).[14]
-
Wash cells with ice-cold PBS and lyse on ice with lysis buffer containing protease and phosphatase inhibitors.[13]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with the appropriate blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Axin2 or anti-phospho-β-catenin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total β-catenin and a loading control to ensure equal protein loading.
-
Co-immunoprecipitation (Co-IP) of the Axin Destruction Complex
This technique is used to demonstrate the association of key components of the destruction complex and to assess if this compound treatment enhances these interactions.
Materials:
-
Cells expressing tagged or endogenous proteins of the destruction complex.
-
This compound.
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with protease and phosphatase inhibitors.[15]
-
Antibody for immunoprecipitation (e.g., anti-Axin1 or anti-GFP if using a GFP-tagged protein).
-
Wash buffer (e.g., Co-IP lysis buffer).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
Primary and secondary antibodies for Western blotting (e.g., anti-APC, anti-GSK3β, anti-β-catenin).
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or DMSO as described for Western blotting.
-
Lyse cells in non-denaturing Co-IP lysis buffer.
-
Clear the lysate by centrifugation.
-
-
Pre-clearing (Optional but Recommended):
-
Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[1]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Washing:
-
Elution:
-
Resuspend the beads in elution buffer (e.g., 2x Laemmli sample buffer) and boil for 5-10 minutes to release the protein complexes.
-
-
Analysis by Western Blotting:
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting as described above, probing for the bait protein and its expected interaction partners (e.g., APC, GSK3β, β-catenin).
-
Conclusion
This compound is a valuable chemical tool for dissecting the intricacies of the Wnt/β-catenin signaling pathway. Its mechanism of action, centered on the inhibition of tankyrases and the subsequent stabilization of the Axin-scaffolded destruction complex, provides a potent means to suppress aberrant Wnt signaling. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the cellular and molecular effects of this compound and to further explore the therapeutic potential of targeting the Axin destruction complex in cancer and other diseases driven by dysregulated Wnt signaling.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. endo-IWR 1 | beta-Catenin Compounds: R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. Phase separation of Axin organizes the β-catenin destruction complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
An In-depth Technical Guide to the Downstream Effects of IWR-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
IWR-1 (Inhibitor of Wnt Response-1) is a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by targeting Tankyrase 1 and 2 (TNKS1/2), enzymes that poly-ADP-ribosylate (PARsylate) Axin, a key component of the β-catenin destruction complex. Inhibition of Tankyrase activity by this compound leads to the stabilization of Axin, thereby promoting the degradation of β-catenin and suppressing the transcription of Wnt target genes. This guide provides a comprehensive overview of the downstream effects of this compound treatment, including its impact on cellular signaling, gene expression, and phenotype. It also offers detailed protocols for key experiments and quantitative data to aid in the design and interpretation of studies utilizing this inhibitor.
Mechanism of Action: Targeting the Wnt/β-catenin Pathway
The canonical Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and disease, particularly cancer. In the "off-state" (absence of Wnt ligands), a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on-state" (presence of Wnt ligands), this complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. Nuclear β-catenin then acts as a co-activator for the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors, driving the expression of Wnt target genes.
This compound intervenes in this pathway by stabilizing the β-catenin destruction complex. It achieves this by inhibiting the catalytic activity of Tankyrase 1 and 2. Tankyrases normally PARsylate Axin, marking it for ubiquitination and degradation. By preventing Axin degradation, this compound enhances the activity of the destruction complex, leading to increased phosphorylation and degradation of β-catenin, even in the presence of Wnt stimulation.[1][2][3][4]
Quantitative Data on this compound Activity
The potency of this compound varies depending on the cell line and the assay used. The following tables summarize key quantitative data from the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | Cell Proliferation | ~5 (after 48h) | [5] |
| HT29 | Colorectal Cancer | Cell Proliferation | Not specified | [6] |
| SW-1990 | Pancreatic Cancer | Cell Viability (CCK-8) | >20 | [7] |
| Panc-1 | Pancreatic Cancer | Cell Viability (CCK-8) | >20 | [7] |
| L-cells (Wnt3A expressing) | N/A | Wnt Reporter Assay | 0.18 | [4] |
| DLD-1 | Colorectal Cancer | STF Reporter Assay | Not specified | [2] |
| HTB-26 | Breast Cancer | Crystal Violet Assay | 10-50 | [8] |
| PC-3 | Pancreatic Cancer | Crystal Violet Assay | 10-50 | [8] |
| HepG2 | Hepatocellular Carcinoma | Crystal Violet Assay | 10-50 | [8] |
Table 2: Downstream Effects of this compound on Gene and Protein Expression
| Target | Effect | Cell Line/Model | Treatment Conditions | Quantitative Change | Reference |
| β-catenin (protein) | Decrease | Human ES cells | BMP-4 followed by this compound | Significant decrease | [1] |
| β-catenin (protein) | Decrease | HCT116 cells | 10 µM this compound | Dose-dependent decrease | [9] |
| Axin2 (protein) | Increase | DLD-1 cells | This compound treatment | Potent induction | |
| Axin2 (mRNA) | Decrease | DLD-1 cells | This compound treatment | Decrease observed | [2] |
| Axin2 (mRNA) | Decrease | Mouse periapical lesion | This compound injection | Suppressed expression | [3] |
| c-myc (protein) | Decrease | SW-1990, Panc-1 cells | >20 µM this compound | Dose-dependent decrease | [7] |
| Cyclin D1 (protein) | Decrease | SW-1990, Panc-1 cells | >20 µM this compound | Dose-dependent decrease | [7] |
| Survivin (protein) | Decrease | HCT116 cells | 10 µM this compound | Dose-dependent decrease | |
| E-cadherin (protein) | Increase | HCT116 cells | 10 µM this compound | Dose-dependent increase | [9] |
| N-cadherin (protein) | Decrease | HCT116 cells | 10 µM this compound | Dose-dependent decrease | [9] |
| Snail (protein) | Decrease | HCT116 cells | 10 µM this compound | Dose-dependent decrease | [9] |
| Vimentin (protein) | Decrease | HCT116 cells | 10 µM this compound | Dose-dependent decrease | [9] |
| Runx2 (mRNA) | Decrease | Mouse periapical lesion | This compound injection | Suppressed expression | [3] |
| Col1a1 (mRNA) | Decrease | Mouse periapical lesion | This compound injection | Suppressed expression | [3] |
Cellular and Physiological Consequences of this compound Treatment
This compound treatment elicits a range of downstream cellular and physiological effects, primarily due to the inhibition of the Wnt/β-catenin pathway.
-
Inhibition of Cancer Cell Proliferation and Viability: this compound has been shown to decrease the proliferation of various cancer cell lines, including those from colorectal, pancreatic, and breast cancers.[5][6][7][8]
-
Induction of Apoptosis: In some cancer models, such as osteosarcoma spheres, this compound can induce apoptosis.[10]
-
Reversal of Epithelial-Mesenchymal Transition (EMT): this compound can inhibit EMT, a process crucial for cancer metastasis. This is characterized by an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers like N-cadherin, Vimentin, and Snail.[6][9]
-
Suppression of Cell Migration and Invasion: Consistent with its effects on EMT, this compound significantly reduces the migratory and invasive capabilities of cancer cells.[6][9][11] This is also associated with a reduction in the activity of matrix metalloproteinases (MMPs) such as MMP2 and MMP9.[5][9]
-
Modulation of Stem Cell Fate: this compound plays a role in directing the differentiation of stem cells. For instance, in combination with BMP-4, it enhances the cardiac differentiation of human pluripotent stem cells.[1] It can also impair the self-renewal capacity of cancer stem-like cells.[10]
-
Inhibition of Tissue Regeneration: In models like zebrafish tailfin regeneration, which is a Wnt-dependent process, this compound treatment inhibits tissue regrowth.[2]
-
Suppression of Survivin Expression: this compound has been shown to directly suppress the expression of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer.[6][9][12] This effect contributes to its anti-cancer properties.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the downstream effects of this compound treatment.
Western Blot Analysis of β-catenin and Other Target Proteins
This protocol is designed to measure changes in protein levels following this compound treatment.
Materials:
-
Cells of interest
-
This compound (and vehicle control, e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Axin2, anti-Survivin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates. Allow them to adhere and grow to the desired confluency. Treat cells with various concentrations of this compound and a vehicle control for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is for measuring changes in mRNA levels of Wnt target genes.
Materials:
-
Treated cells (as in 5.1)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers (e.g., for AXIN2, C-MYC, CCND1, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from this compound treated and control cells using a standard protocol.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA templates using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and gene-specific primers. Run the reaction on a qPCR instrument using a standard cycling program.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Cell Viability/Proliferation Assay (CCK-8 or MTT)
This assay quantifies the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
CCK-8 or MTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After cell attachment, treat the cells with a serial dilution of this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
This compound is a valuable tool for studying the Wnt/β-catenin signaling pathway and for investigating its role in various biological processes and diseases. Its specific mechanism of action, by stabilizing the β-catenin destruction complex via Tankyrase inhibition, makes it a precise probe for dissecting the downstream consequences of Wnt pathway suppression. The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies.
Future research will likely focus on the therapeutic potential of this compound and other Tankyrase inhibitors in cancer and other Wnt-driven diseases. Further investigation into the off-target effects and the development of more potent and selective second-generation inhibitors will be crucial. Additionally, exploring the synergistic effects of this compound with other therapeutic agents could open up new avenues for combination therapies. The continued use of this compound in basic research will undoubtedly lead to a deeper understanding of the intricate roles of Wnt signaling in health and disease.
References
- 1. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
An In-depth Technical Guide to the Impact of IWR-1 on TCF/LEF Transcriptional Activity
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the small molecule IWR-1 and its mechanism of action in modulating the Wnt/β-catenin signaling pathway, with a specific focus on its inhibitory effects on T-cell factor/lymphoid enhancer factor (TCF/LEF) transcriptional activity.
Introduction: The Wnt/β-catenin Pathway and TCF/LEF Transcription
The Wnt/β-catenin signaling pathway is a crucial regulator of a wide array of cellular processes, including embryonic development, tissue homeostasis, and stem cell renewal.[1][2] Aberrant activation of this pathway is a known driver in various diseases, most notably in colorectal cancer (CRC) and other malignancies.[3]
The key mediators of the canonical Wnt pathway are the TCF/LEF family of transcription factors.[4][5] In the absence of a Wnt signal, cytoplasmic β-catenin is targeted for proteasomal degradation by a multi-protein "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).[6] When Wnt ligands bind to their receptors, this destruction complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin.[2] In the nucleus, β-catenin binds to TCF/LEF factors, converting them from transcriptional repressors to activators and initiating the transcription of Wnt target genes such as AXIN2, c-myc, and cyclin D1.[4][6][7]
Given its central role in pathology, significant efforts have been made to identify small molecule inhibitors of this pathway. This compound (Inhibitor of Wnt Response-1) is a potent and specific inhibitor that acts by targeting the Wnt pathway upstream of β-catenin.[8][9]
Mechanism of Action of this compound
This compound does not directly inhibit TCF/LEF or its interaction with β-catenin. Instead, it functions by stabilizing the Axin-scaffolded destruction complex, thereby promoting β-catenin degradation and preventing its nuclear accumulation.[8][10][11]
The detailed mechanism is as follows:
-
Tankyrase Inhibition: this compound is an inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[9][12]
-
Axin Stabilization: Tankyrases normally mediate the PARsylation of Axin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting tankyrases, this compound prevents Axin degradation, leading to an accumulation of Axin proteins (Axin1 and Axin2).[7][12][13]
-
Enhanced Destruction Complex Activity: The increased levels of Axin enhance the formation and stability of the β-catenin destruction complex.[10][11][14]
-
β-catenin Phosphorylation and Degradation: This stabilized complex efficiently phosphorylates β-catenin, marking it for degradation by the proteasome.[6][8][13]
-
Inhibition of TCF/LEF Transcriptional Activity: With reduced levels of nuclear β-catenin, TCF/LEF transcription factors remain in their repressive state, and the transcription of Wnt target genes is suppressed.[1][8]
Signaling Pathway Diagrams
Caption: The canonical Wnt/β-catenin signaling pathway in its "OFF" and "ON" states.
Caption: this compound inhibits Tankyrase, leading to Axin stabilization and β-catenin degradation.
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified in various cell-based and in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values highlight its efficacy in disrupting the Wnt pathway and inhibiting its target enzymes.
| Target/Assay | Cell Line / System | IC50 / EC50 Value | Reference |
| Wnt/β-catenin Pathway | L-cells expressing Wnt3A | 180 nM (IC50) | [8][9][10][15] |
| Wnt/β-catenin Pathway | DLD-1 cells (luciferase reporter) | 210 nM (IC50) | [16] |
| Wnt/β-catenin Pathway | HEK293T cells (luciferase reporter) | 26 nM (IC50) | [10] |
| TNKS1/PARP5a | In vitro auto-PARsylation | 131 nM (IC50) | [9] |
| TNKS2/PARP5b | In vitro auto-PARsylation | 56 nM (IC50) | [9] |
| Axin2 Accumulation | SW480 cells | 2.5 µM (EC50) | [10] |
Experimental Protocols for Assessing this compound Activity
To investigate the impact of this compound on TCF/LEF transcriptional activity, several key experimental methodologies are employed.
TCF/LEF Luciferase Reporter Assay
This is the most common method to quantitatively measure the transcriptional output of the canonical Wnt pathway.
Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple tandem repeats of the TCF/LEF binding element (Wnt Response Element, WRE).[5][17] When the Wnt pathway is active, nuclear β-catenin binds to TCF/LEF at these elements, driving luciferase expression. This compound treatment is expected to reduce this expression. A second plasmid expressing Renilla luciferase under a constitutive promoter is often co-transfected to normalize for transfection efficiency.
Detailed Methodology:
-
Cell Culture: Plate HEK293, DLD-1, or other suitable cells in a 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.[2][16]
-
Transfection: Co-transfect cells with the TCF/LEF firefly luciferase reporter plasmid and the constitutive Renilla luciferase control plasmid using a suitable transfection reagent.
-
Stimulation and Inhibition: After 24 hours, replace the medium. To induce the pathway, add recombinant Wnt3a protein or LiCl (an inhibitor of GSK3β). To test inhibition, add this compound at various concentrations to the stimulated wells.[2][17] Include appropriate controls (unstimulated, vehicle-treated).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[2]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change in reporter activity relative to the unstimulated or vehicle control. Plot a dose-response curve to determine the IC50 value of this compound.
References
- 1. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCF/LEFs and Wnt Signaling in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCF/LEF family - Wikipedia [en.wikipedia.org]
- 6. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound-endo ≥95% (HPLC), solid, Wnt antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. selleckchem.com [selleckchem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. glpbio.com [glpbio.com]
- 16. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
early discovery and development of IWR-1
An In-depth Technical Guide to the Early Discovery and Development of IWR-1
Introduction
The Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and stem cell maintenance. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention. The discovery of small molecule inhibitors of this pathway represents a significant advancement in both chemical biology and oncology. This document provides a detailed technical overview of the discovery and early development of this compound (Inhibitor of Wnt Response-1), a potent and selective antagonist of the canonical Wnt/β-catenin signaling pathway.
Discovery via High-Throughput Screening
This compound was identified from a high-throughput chemical screen of approximately 200,000 synthetic compounds.[1] The primary assay was designed to identify molecules that could inhibit Wnt-induced β-catenin-responsive transcription. For this, a stable cell line was engineered with a luciferase reporter gene under the control of a TCF/LEF-responsive promoter (STF, SuperTopFlash). Activation of the Wnt pathway in these cells leads to the accumulation of β-catenin, its translocation to the nucleus, and subsequent activation of the luciferase reporter, producing a measurable luminescent signal. Compounds that reduced this signal without general cytotoxicity were selected as primary hits.
Screening Workflow```dot
Caption: Overview of the canonical Wnt signaling pathway in its inactive (OFF) and active (ON) states.
2. This compound Mechanism of Action
References
An In-depth Technical Guide to IWR-1: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
IWR-1 (Inhibitor of Wnt Response-1) is a potent and specific small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by stabilizing the Axin-scaffolded destruction complex, leading to the phosphorylation and subsequent proteasomal degradation of β-catenin. This guide provides a comprehensive overview of the structural and chemical properties of this compound, its mechanism of action, and detailed protocols for its application in key experimental settings.
Structural and Chemical Properties
This compound is a synthetic compound with a complex heterocyclic structure. The endo diastereomer, this compound-endo, is the biologically active form.
| Property | Value |
| IUPAC Name | 4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide |
| CAS Number | 1127442-82-3 |
| Molecular Formula | C₂₅H₁₉N₃O₃ |
| Molecular Weight | 409.44 g/mol |
| SMILES | C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 |
| InChI | InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21+ |
Solubility and Storage
| Solvent | Solubility |
| DMSO | ≥20.45 mg/mL (≥50 mM) |
| Aqueous Buffers | Sparingly soluble |
Storage: this compound-endo is typically supplied as a solid. For long-term storage, it should be kept at -20°C. Stock solutions in DMSO can be stored at -20°C for up to 3 months, though it is recommended to aliquot to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.
Mechanism of Action: Wnt/β-catenin Signaling Inhibition
This compound-endo exerts its inhibitory effect on the Wnt/β-catenin pathway by targeting the β-catenin destruction complex. This multi-protein complex, consisting of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1), is responsible for the phosphorylation and subsequent ubiquitination and proteasomal degradation of β-catenin in the absence of a Wnt signal.
This compound-endo stabilizes Axin, a key scaffolding protein of the destruction complex.[1] This stabilization enhances the complex's activity, leading to increased phosphorylation of β-catenin and its subsequent degradation.[2][3] As a result, β-catenin is unable to translocate to the nucleus and activate TCF/LEF-mediated transcription of Wnt target genes.[4]
Quantitative Data
This compound-endo has been shown to inhibit Wnt signaling in various cell lines with nanomolar potency.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Wnt/β-catenin reporter assay | L-cells expressing Wnt3A | IC₅₀ | 180 nM | [5] |
| Wnt/β-catenin reporter assay | HEK293T cells | IC₅₀ | 26 nM | [5] |
| Tankyrase inhibition (accumulation of Axin2) | SW480 cells | EC₅₀ | 2.5 µM | [5] |
| Tankyrase 2 activity | in vitro | EC₅₀ | 0.2 µM | [5] |
| Zebrafish tail fin regeneration | in vivo | MIC | 0.5 µM | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 5 mg of this compound-endo (MW: 409.44 g/mol ) in 1.22 mL of high-purity DMSO.
-
Solubilization: If necessary, warm the solution to 37°C for 3-5 minutes or sonicate to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Western Blot Analysis of β-catenin and Axin2 Levels
This protocol describes the assessment of β-catenin and Axin2 protein levels in cells treated with this compound.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound-endo (e.g., 1-10 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil samples for 5 minutes at 95°C.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin (e.g., 1:1000 dilution) and Axin2 (e.g., 1:500-1:1000 dilution) overnight at 4°C.[1][7] A loading control antibody (e.g., GAPDH or β-actin, 1:1000-1:5000) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
Cells (e.g., HEK293T)
-
TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
Control plasmid with a constitutively active promoter driving Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound-endo
-
Wnt3a conditioned media (or recombinant Wnt3a)
-
Dual-luciferase reporter assay system
Detailed Methodology:
-
Transfection: Co-transfect cells with the TCF/LEF reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with this compound-endo at various concentrations for a specified period (e.g., 6 hours) before stimulating with Wnt3a conditioned media for an additional 16-24 hours.
-
Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay:
-
Add the luciferase assay reagent II (LAR II) to the cell lysate to measure firefly luciferase activity.
-
Add Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results are typically expressed as a fold change relative to the vehicle-treated control.
In Vivo Applications
This compound has been utilized in various in vivo models, including zebrafish and mice.
-
Zebrafish: this compound has been shown to inhibit tail fin regeneration at a minimum inhibitory concentration of 0.5 µM.[6]
-
Mouse Models: For in vivo studies in mice, this compound can be formulated for intraperitoneal or intratumoral injection. A common formulation involves dissolving this compound in DMSO, followed by dilution with PEG300, Tween 80, and saline.[2][9] Dosages can range from 5 mg/kg for intratumoral injection to 30 mg/kg for intraperitoneal administration.[9]
Conclusion
This compound-endo is a valuable tool for studying the Wnt/β-catenin signaling pathway. Its well-defined mechanism of action and high potency make it a standard inhibitor for in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their investigations of Wnt-dependent biological processes and diseases.
References
- 1. beta-Catenin Antibody | Cell Signaling Technology [cellsignal.com]
- 2. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-beta Catenin antibody (ab2365) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. beta Catenin Polyclonal Antibody (PA5-19469) [thermofisher.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
IWR-1 as a Canonical Wnt Signaling Inhibitor: A Technical Guide
Abstract
The canonical Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. IWR-1 (Inhibitor of Wnt Response-1) is a potent and specific small molecule antagonist of this pathway. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, biochemical activity, and key experimental protocols for its application in research settings. This compound functions by stabilizing the Axin-scaffolded β-catenin destruction complex, thereby promoting β-catenin phosphorylation and subsequent proteasomal degradation.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals working to dissect and modulate the Wnt signaling cascade.
The Canonical Wnt Signaling Pathway
The canonical Wnt pathway's status—"Off" or "On"—is determined by the presence or absence of Wnt ligands. The central event in this pathway is the regulation of the cytoplasmic concentration of β-catenin, a transcriptional co-activator.[4]
-
"Off" State (Absence of Wnt): In the absence of a Wnt ligand, a multiprotein "destruction complex" actively targets β-catenin for degradation.[5] This complex is scaffolded by Axin and the tumor suppressor Adenomatous Polyposis Coli (APC) and includes Casein Kinase 1 (CK1) and Glycogen Synthase Kinase 3β (GSK3β).[4][5][6] CK1 and GSK3β sequentially phosphorylate β-catenin, marking it for ubiquitination by a β-TrCP-containing E3 ligase and subsequent degradation by the proteasome.[4][5] This keeps cytoplasmic β-catenin levels low, and Wnt target genes remain repressed in the nucleus by the TCF/LEF family of transcription factors complexed with co-repressors.[7]
-
"On" State (Presence of Wnt): When a Wnt ligand binds to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane.[4][7] This leads to the inactivation of the complex, preventing the phosphorylation and degradation of β-catenin.[8] Stabilized β-catenin accumulates in the cytoplasm, translocates to the nucleus, displaces co-repressors, and binds to TCF/LEF transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1.[4][7]
This compound: A Potent Inhibitor of Wnt/β-catenin Signaling
This compound-endo is a cell-permeable small molecule that potently inhibits the canonical Wnt signaling pathway.[3][9][10] It was identified through high-throughput screening for compounds that block Wnt-induced cellular responses.[9] this compound acts downstream of the Wnt receptor complex and the protein Dishevelled but upstream of β-catenin's transcriptional activity.[9] Its ability to suppress aberrant Wnt signaling in cancer models, such as colorectal cancer, and to influence cell differentiation makes it a valuable tool for both basic research and preclinical studies.[1][9][11]
Mechanism of Action
Unlike other Wnt inhibitors that target Wnt secretion (e.g., IWP-2) or GSK3, this compound has a distinct mechanism of action centered on the β-catenin destruction complex. This compound is an inhibitor of Tankyrase 1 and 2 (TNKS1/2), which are poly(ADP-ribose) polymerases (PARPs) that regulate the stability of Axin.[12][13][14]
By inhibiting tankyrase activity, this compound prevents the PARsylation of Axin, a post-translational modification that targets Axin for ubiquitination and proteasomal degradation.[14][15] This leads to the stabilization and accumulation of Axin proteins (Axin1 and Axin2).[2][16] The increased levels of Axin enhance the assembly and efficacy of the destruction complex, leading to a marked increase in the phosphorylation of β-catenin. This hyper-phosphorylated β-catenin is then rapidly ubiquitinated and degraded by the proteasome, effectively shutting down the Wnt signaling cascade even in the presence of Wnt ligands or in cells with mutations (e.g., in APC) that would otherwise activate the pathway.[9]
Quantitative Data and Chemical Properties
The efficacy of this compound has been quantified in various assays and cell lines. Its chemical properties are well-defined, facilitating its use in experimental settings.
Table 1: Biological Activity and Efficacy of this compound-endo
| Assay / Context | Cell Line / System | Value | Reference |
| IC₅₀ (Wnt/β-catenin reporter) | L-cells expressing Wnt3A | 180 nM | [3][12][17] |
| IC₅₀ (Wnt/β-catenin reporter) | HEK293T cells | 26 nM | [17] |
| IC₅₀ (TNKS1 auto-PARsylation) | In vitro assay | 131 nM | [13] |
| IC₅₀ (TNKS2 auto-PARsylation) | In vitro assay | 56 nM | [13] |
| EC₅₀ (Axin2 accumulation) | SW480 cells | 2.5 µM | [12][17] |
| EC₅₀ (Axin stabilization) | In vitro assay | 0.2 µM | [18] |
Table 2: Chemical and Physical Properties of this compound-endo
| Property | Value | Reference |
| Chemical Formula | C₂₅H₁₉N₃O₃ | [10][13] |
| Molecular Weight | 409.44 g/mol | [10][13][17] |
| CAS Number | 1127442-82-3 | [12][19] |
| Appearance | Off-white solid | [13] |
| Purity | ≥98% (HPLC) | [19] |
| Solubility | Soluble in DMSO (e.g., 10-100 mM) | [13][19] |
| Storage | Store powder at -20°C for ≥ 2 years. Store DMSO stock solutions at -20°C for up to 3 months. | [6][19] |
Note: The diastereomer this compound-exo has significantly lower activity and serves as a useful negative control for experiments.[20]
Key Experimental Protocols
This section provides detailed methodologies for studying the effects of this compound on the Wnt signaling pathway.
Preparation and Use of this compound in Cell Culture
Proper handling of this compound is crucial for reproducible results.
-
Stock Solution Preparation: To prepare a 10 mM stock solution, add 1.22 mL of pure DMSO to 5 mg of this compound-endo powder.[4] Warm the vial to 37°C for 3-5 minutes to ensure complete solubilization.[6]
-
Aliquoting and Storage: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one year.[4][6]
-
Use in Media: When preparing treatment media, thaw a stock aliquot at 37°C.[6] To prevent precipitation, add the this compound stock solution to pre-warmed cell culture media.[6] The final concentration of DMSO in the culture should not exceed 0.5%.[6] Effective concentrations of this compound in culture typically range from 1 µM to 10 µM.[6]
TCF/LEF Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Seeding: Seed HEK293 cells stably or transiently transfected with a TCF/LEF-firefly luciferase reporter construct into a white, clear-bottom 96-well plate at a density of ~35,000 cells per well in 80 µL of assay medium.[12]
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in assay medium. Add the desired volume (e.g., 10 µL) to the wells. Include DMSO-only wells as a vehicle control.
-
Wnt Pathway Activation: To activate the pathway, add a Wnt agonist. This can be recombinant Wnt3a protein (e.g., to a final concentration of 40 ng/mL) or a GSK3 inhibitor like LiCl (e.g., 10-20 mM final concentration) or CHIR-99021.[12][19] Add an equal volume of assay medium to unstimulated control wells.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 6 to 24 hours.[12][19]
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial dual-luciferase reporter assay system according to the manufacturer's instructions. A constitutively expressed Renilla luciferase is often co-transfected as an internal control for transfection efficiency and cell number.[11]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the fold change in reporter activity relative to the unstimulated control. Plot the normalized reporter activity against the this compound concentration to determine the IC₅₀ value.
Western Blot Analysis of Wnt Pathway Components
Western blotting is used to measure changes in the protein levels of key pathway components like β-catenin and Axin.
-
Cell Lysis: After treating cells with Wnt3a and/or this compound for the desired time, wash the cells with ice-cold PBS. Lyse the cells on ice using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify it by centrifugation at ~12,000 x g for 15 minutes at 4°C.[8] Determine the protein concentration of the supernatant using a BCA assay.[8]
-
Sample Preparation: Mix 15-30 µg of protein lysate with SDS-PAGE sample loading buffer and boil for 5-10 minutes.
-
Electrophoresis and Transfer: Load samples onto an SDS-polyacrylamide gel (e.g., 10% gel) and run until adequate separation is achieved. Transfer the proteins to a nitrocellulose or PVDF membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8] Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Total β-catenin
-
Active (non-phosphorylated) β-catenin
-
Phospho-β-catenin (Ser33/37/Thr41)
-
Axin1/Axin2
-
A loading control (e.g., GAPDH, β-actin)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9] After further washes, apply an enhanced chemiluminescence (ECL) reagent and visualize the protein bands using an imaging system.[9]
Immunoprecipitation of the β-catenin Destruction Complex
Immunoprecipitation (IP) followed by Western blotting can be used to analyze the composition of the destruction complex and the effect of this compound on Axin stabilization.
-
Cell Lysis: Lyse treated cells as described for Western blotting, often using a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 instead of SDS) to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against a core component of the complex (e.g., anti-Axin1) overnight at 4°C with gentle rotation.[16] An IgG antibody should be used as a negative control.
-
Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blot as described above, probing for other components of the complex (e.g., β-catenin, GSK3β).
Cell Viability (MTT) Assay
The MTT assay measures cell metabolic activity, which is often used as an indicator of cell viability and proliferation in response to a cytotoxic or growth-inhibiting agent like this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours in a humidified atmosphere (37°C, 5% CO₂) to allow viable cells to convert the yellow MTT salt into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7] Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Subtract the background absorbance from a cell-free control. Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Conclusion
This compound is a cornerstone tool for the chemical biology of Wnt signaling. Its well-defined mechanism of action—stabilizing the Axin-scaffolded destruction complex via tankyrase inhibition—provides a precise method for downregulating canonical Wnt/β-catenin signaling.[12][16] The quantitative data on its efficacy and the detailed experimental protocols provided in this guide equip researchers to effectively utilize this compound to investigate the multifaceted roles of the Wnt pathway in health and disease, and to explore its therapeutic potential in oncology and regenerative medicine.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. Wnt Reporter Activity Assay [bio-protocol.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Axitinib blocks Wnt/β-catenin signaling and directs asymmetric cell division in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. hubrecht.eu [hubrecht.eu]
- 17. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 18. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. beta-Catenin Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for IWR-1 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction:
IWR-1 (Inhibitor of Wnt Response-1) is a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by stabilizing the Axin-scaffolded destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin.[1][2] This prevents the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes.[1][3] Due to its critical role in cell proliferation, differentiation, and tumorigenesis, the Wnt/β-catenin pathway is a key target in cancer research and developmental biology. This compound serves as an invaluable tool for investigating the functional consequences of Wnt pathway inhibition in various in vitro models.
Mechanism of Action
This compound does not directly inhibit the upstream components of the Wnt pathway. Instead, it targets tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family. By inhibiting tankyrase, this compound prevents the PARsylation and subsequent ubiquitination and degradation of Axin. The resulting stabilization and accumulation of Axin enhance the assembly and activity of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1), leading to increased phosphorylation and proteasomal degradation of β-catenin.[1][2][4]
Signaling Pathway Diagram
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory activities of this compound in various cell lines and assays.
Table 1: IC50 Values of this compound
| Cell Line/Assay System | IC50 Value | Reference |
| L-cells expressing Wnt3A (Wnt/β-catenin reporter) | 180 nM | [1][5][6] |
| HEK293T cells (luciferase reporter gene assay) | 26 nM | [6] |
| TNKS1/PARP5a (in vitro auto-PARsylation) | 131 nM | [7] |
| TNKS2/PARP5b (in vitro auto-PARsylation) | 56 nM | [7] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Concentration Range | Treatment Duration | Observed Effect | Reference |
| MG-63, MNNG-HOS (Osteosarcoma) | Cell Viability | 2.5 - 10 µM | 48 - 96 hours | Reduced cell viability, particularly in cancer stem-like cells. | [1] |
| SW-1990, Panc-1 (Pancreatic Cancer) | Cell Growth (CCK-8) | >20 µM | 48 hours | Significant inhibition of cell growth. | [8] |
| HCT116, HT29 (Colorectal Cancer) | Cell Proliferation | 5 - 50 µM | 24 - 48 hours | Dose- and time-dependent decrease in proliferation. | [9][10] |
| HCT116, HT29 (Colorectal Cancer) | Migration & Invasion | 10 µM | 24 hours | Significant suppression of cell migration and invasion. | [10] |
| NB4, HL-60 (Leukemia) | Differentiation | 5 - 10 µM | 3 days | Induced cell differentiation. | [1] |
| Human Pluripotent Stem Cells | Cardiomyocyte Differentiation | Not specified | Not specified | Promotes differentiation into cardiomyocytes. | [5] |
| HUVECs | Cell Motility | 10 µM | 1 hour | Suppressed cell motility. | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-treatment of Vial: Before opening, gently tap the vial of this compound powder to ensure all the contents are at the bottom.[2]
-
Reconstitution: To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a 5 mg vial of this compound (MW: 409.44 g/mol ), add 1.221 mL of DMSO.[2][12]
-
Solubilization: Vortex the vial for 1-2 minutes to ensure complete dissolution. If needed, warm the solution to 37°C for 3-5 minutes to aid solubilization.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for up to one year.[12] A working solution can be prepared by further diluting the stock solution in DMSO and stored at 4°C for up to six months.[12]
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[2]
Protocol 2: In Vitro Treatment of Adherent Cancer Cells with this compound
This protocol describes a general procedure for treating adherent cancer cells (e.g., HCT116 colorectal cancer cells) with this compound to assess its effect on cell proliferation.
Materials:
-
Adherent cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Experimental Workflow Diagram:
Caption: Workflow for in vitro this compound treatment and cell proliferation analysis.
Procedure:
-
Cell Seeding:
-
Culture HCT116 cells in complete medium until they reach 70-80% confluency.
-
Wash the cells with PBS, and detach them using trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
On the following day, prepare serial dilutions of this compound in complete medium from the stock solution. For a dose-response experiment with HCT116 cells, a concentration range of 5 µM to 50 µM is appropriate.[9] Remember to prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
-
-
Assessment of Cell Proliferation:
-
At the end of each time point, add the appropriate cell proliferation reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution).
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Concluding Remarks
This compound is a valuable research tool for the specific inhibition of the Wnt/β-catenin signaling pathway. The provided protocols and data serve as a comprehensive guide for researchers to design and execute in vitro experiments utilizing this compound. It is crucial to optimize the experimental conditions, including cell type, this compound concentration, and treatment duration, for each specific application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. selleckchem.com [selleckchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IWR-1 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
IWR-1 (Inhibitor of Wnt Response-1) is a potent and specific small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is a critical driver in the initiation and progression of numerous cancers. This compound functions by stabilizing the Axin-scaffolded β-catenin destruction complex, leading to the phosphorylation and subsequent proteasomal degradation of β-catenin. This targeted mechanism of action makes this compound a valuable tool for investigating the role of Wnt signaling in cancer and as a potential therapeutic agent. These application notes provide a summary of effective concentrations and detailed protocols for the use of this compound in various cancer cell lines.
Data Presentation
The optimal concentration of this compound can vary significantly depending on the cancer cell line, the specific experimental endpoint, and the duration of treatment. The following tables summarize the effective concentrations and IC50 values of this compound reported in the literature for different cancer cell lines.
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Effective Concentration Range | Observed Effect |
| Colorectal Cancer | HCT116, HT29, DLD-1, SW480 | 5 - 50 µM | Inhibition of cell proliferation, migration, invasion, and induction of EMT reversal.[1][2] |
| Pancreatic Cancer | SW-1990, Panc-1 | > 20 µM | Significant inhibition of cell growth.[3] |
| Osteosarcoma | MG-63, MNNG-HOS, 143b | 1 - 20 µM | Cytotoxicity, induction of apoptosis, and inhibition of sphere formation in cancer stem-like cells.[4] |
Table 2: IC50 Values of this compound
| Parameter | Cell Line / Condition | IC50 Value | Notes |
| Wnt/β-catenin pathway inhibition | L-cells expressing Wnt3A | 180 nM | This is a general value for the inhibition of the Wnt reporter.[5][6][7] |
| Doxorubicin Sensitization | 143b-DxR (Doxorubicin-resistant Osteosarcoma) | 11.76 µM (for Doxorubicin with this compound) | This compound pre-treatment reduced the IC50 of doxorubicin from 21.31 µM.[8] |
Signaling Pathways and Mechanisms
This compound targets the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in components of this pathway, such as APC or β-catenin itself, lead to its constitutive activation and drive tumorigenesis.
Wnt/β-catenin Signaling Pathway
Caption: Canonical Wnt/β-catenin signaling pathway.
Mechanism of Action of this compound
This compound stabilizes the Axin protein within the destruction complex, preventing its turnover. This enhanced stability of the destruction complex leads to increased phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the downstream signaling cascade even in the presence of Wnt ligands or in cancer cells with APC mutations.
Caption: Mechanism of this compound action.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, dissolve 5 mg of this compound in 1.22 mL of DMSO.
-
Mix thoroughly by vortexing or pipetting up and down until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Determination of Optimal this compound Concentration using a Cell Viability Assay (WST-1)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cancer cell line.
Caption: Workflow for determining IC50 of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
WST-1 cell proliferation reagent
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Western Blot Analysis of β-catenin Levels
This protocol describes how to assess the effect of this compound on the protein levels of β-catenin.
Caption: Western blot workflow for β-catenin.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of β-catenin in treated versus untreated cells. Normalize to a loading control like GAPDH or β-actin.
-
Conclusion
This compound is a powerful tool for studying the Wnt/β-catenin signaling pathway in cancer. The optimal concentration for this compound is cell-line dependent, and preliminary dose-response experiments are crucial for determining the most effective concentration for your specific research needs. The protocols provided here offer a starting point for utilizing this compound to investigate its effects on cancer cell viability and Wnt signaling activity.
References
- 1. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: IWR-1 Treatment in Human Pluripotent Stem Cells
Introduction
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule that potently and specifically inhibits the canonical Wnt/β-catenin signaling pathway. In the context of human pluripotent stem cell (hPSC) research, this compound is a crucial tool for directing cell fate and differentiation. Its primary mechanism involves the stabilization of Axin2, a key component of the β-catenin destruction complex. By preventing the degradation of Axin, this compound promotes the phosphorylation and subsequent proteasomal degradation of β-catenin, thereby blocking the transcription of Wnt target genes[1][2].
This targeted inhibition is particularly valuable in differentiation protocols where the temporal modulation of Wnt signaling is critical. For instance, while transient Wnt activation is often required for initial mesoderm induction, subsequent inhibition by this compound is essential for specifying cardiac progenitor cells from this mesodermal population[3][4]. Beyond cardiac differentiation, this compound is also utilized in protocols for maintaining certain types of primed pluripotent stem cells and directing differentiation toward other specific lineages[5][6].
Mechanism of Action
The canonical Wnt signaling pathway is activated when Wnt ligands bind to Frizzled receptors, leading to the inhibition of the β-catenin destruction complex (comprising APC, Axin, and GSK3β). This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of target genes involved in proliferation and cell fate decisions[1].
This compound intervenes in this pathway by stabilizing the Axin protein[2][6]. It functions as a tankyrase inhibitor, preventing the poly-ADP-ribosylation (PARylation) of Axin that marks it for degradation[6]. A stable Axin scaffold enhances the activity of the destruction complex, leading to constitutive phosphorylation and degradation of β-catenin, even in the presence of Wnt signals[2]. This makes this compound an effective tool for suppressing Wnt-dependent processes.
Quantitative Data Summary
The effective concentration and treatment duration of this compound can vary depending on the specific hPSC line and the desired biological outcome. The following tables summarize key quantitative data from published literature.
Table 1: this compound Potency and General Working Concentrations
| Parameter | Value | Cell Type / Context | Reference |
| IC₅₀ | 180 nM | Wnt/β-catenin reporter assay | [5][7][8] |
| EC₅₀ | 2241 nM (~2.2 µM) | Cardiomyocyte induction from mesoderm | [9] |
| Typical Working Range | 1 - 10 µM | hPSC Differentiation | [3][7] |
| Solubility in DMSO | ≥20.45 mg/mL | Stock solution preparation | [7] |
Table 2: Application-Specific Concentrations and Durations
| Application | Concentration | Duration | Cell Line / System | Reference |
| Cardiac Differentiation | 2.5 µM - 10 µM | 2 days (following mesoderm induction) | Human ES and iPS Cells | [3] |
| Cardiac Differentiation | 10 µM | 2 days (following BMP-4 treatment) | H7 human ES cells | [3] |
| EpiSC Self-Renewal | 2.5 µM | 2 days | Pig Epiblast Stem Cells (EpiSCs) | [10] |
| Suppression of Spontaneous Differentiation | Not Specified | Long-term culture | hiPSC suspension culture | [11][12] |
| Osteosarcoma CSC Inhibition | 2.5 µM - 10 µM | 48 - 96 hours | MG-63, MNNG-HOS spheres | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a standard 10 mM stock solution of this compound, which can be further diluted to working concentrations.
Materials:
-
This compound powder (e.g., 5 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Before opening, centrifuge the vial of this compound powder to ensure all powder is at the bottom.[14]
-
To prepare a 10 mM stock solution from 5 mg of this compound (Molecular Weight: 409.44 g/mol ), add 1.22 mL of DMSO.[14]
-
Mix thoroughly by pipetting up and down until the powder is completely dissolved. Warming to 37°C or sonicating may assist dissolution.[7]
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-100 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year. Avoid repeated freeze-thaw cycles.[7][14]
-
For a 1 mM working solution, dilute the 10 mM stock 1:10 with DMSO. This working solution can be stored at 4°C for several months.[14]
Protocol 2: Directed Cardiac Differentiation of hPSCs via Wnt Inhibition
This protocol describes an efficient method for generating cardiomyocytes from hPSCs by first inducing mesoderm with BMP-4, followed by Wnt inhibition with this compound to specify cardiac fate.[3]
Materials:
-
Confluent hPSCs (e.g., H7 line)
-
Differentiation medium: RPMI 1640, B-27 supplement (without insulin), 1% penicillin-streptomycin
-
Recombinant Human BMP-4 (stock at 25 µg/mL)
-
This compound (10 mM stock in DMSO)
-
Gelatin-coated tissue culture plates
-
Ultra-low attachment plates for EB formation
Procedure:
-
Mesoderm Induction (Days 0-4):
-
Start with a confluent plate of hPSCs. Detach colonies and transfer them to ultra-low attachment plates to form embryoid bodies (EBs) in differentiation medium.
-
Induce mesoderm by supplementing the differentiation medium with BMP-4 to a final concentration of 25 ng/mL.[3]
-
Culture the EBs in suspension for 4 days, allowing them to aggregate and differentiate.
-
-
Cardiac Specification (Days 4-6):
-
On day 4, collect the EBs and replace the medium with fresh differentiation medium.
-
Add this compound to the medium to a final concentration of 10 µM (a 1:1000 dilution from a 10 mM stock). Add an equivalent volume of DMSO to control cultures.[3]
-
Continue to culture the EBs in suspension for an additional 2 days.
-
-
Cardiomyocyte Maturation and Analysis (Days 6-15+):
-
On day 6, harvest the EBs. At this stage, EBs can be collected for molecular analysis (qRT-PCR, Western blot) to assess the expression of early cardiac genes (e.g., NKX2.5, ISL1, GATA4) and the reduction of β-catenin protein levels.[3]
-
For maturation, transfer the EBs to gelatin-coated plates to allow for attachment and outgrowth.
-
Continue to culture in differentiation medium (without BMP-4 or this compound), changing the medium every 2-3 days.
-
Spontaneously beating clusters of cardiomyocytes should become visible between days 12 and 15 of differentiation.[3]
-
The efficiency of differentiation can be quantified by counting the percentage of beating EBs or by using flow cytometry for cardiac-specific markers like Cardiac Troponin T (cTnT).[3][15]
-
References
- 1. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Importance of WNT-dependent signaling for derivation and maintenance of primed pluripotent bovine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsk3b.com [gsk3b.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Small molecule inhibitors of the Wnt pathway potently promote cardiomyocytes from human embryonic stem cell derived mesoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. Complete suspension culture of human induced pluripotent stem cells supplemented with suppressors of spontaneous differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complete suspension culture of human induced pluripotent stem cells supplemented with suppressors of spontaneous differentiation [elifesciences.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emerging-researchers.org [emerging-researchers.org]
Application Notes and Protocols for IWR-1 in Cardiomyocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing IWR-1 (Inhibitor of Wnt Response-1) to direct the differentiation of pluripotent stem cells (PSCs) into cardiomyocytes. This small molecule is a valuable tool for cardiac regeneration research, disease modeling, and drug discovery.
Introduction
Cardiomyocyte differentiation from human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), is a cornerstone of modern cardiovascular research. The precise temporal modulation of signaling pathways is critical for efficient cardiac lineage specification. The Wnt signaling pathway plays a biphasic role in this process: an early activation is required for mesoderm induction, followed by a later inhibition to promote commitment to the cardiac fate.[1][2] this compound is a small molecule that stabilizes the Axin destruction complex, leading to the degradation of β-catenin and thereby inhibiting the canonical Wnt signaling pathway.[3] Its application at the appropriate time window significantly enhances the yield and purity of hPSC-derived cardiomyocytes.[4][5]
Mechanism of Action: Wnt Signaling in Cardiogenesis
The canonical Wnt signaling pathway is a key regulator of embryonic development, including cardiac development. The biphasic requirement of Wnt signaling is a critical concept in cardiomyocyte differentiation protocols.
Quantitative Data Summary
The efficiency of cardiomyocyte differentiation using this compound can vary depending on the specific protocol, cell line, and combination with other small molecules. The following tables summarize quantitative data from various studies.
Table 1: this compound Concentration and Timing
| Cell Type | This compound Concentration | Timing of Treatment (Day) | Other Small Molecules/Factors | Reference |
| hESCs | 2.5 µM - 10 µM | 4-5 | BMP-4 | [3] |
| hPSCs | 5 µM | 3-5 | IWP-2 | [6] |
| hiPSCs | 10 µM | 3-8 | XAV939, CHIR99021, BMP4 | [5] |
| hESCs | ~2.2 µM (EC50) | 4 | N/A | [4] |
| hiPSCs | 10 µM | 3 | CHIR99021 | [1] |
Table 2: Cardiomyocyte Differentiation Efficiency with this compound
| Protocol Highlights | Purity (% cTnT+ cells) | Yield | Beating Onset (Day) | Reference |
| This compound treatment from day 4-5 | Up to 30% | 200-fold increase over vehicle | Not specified | [4] |
| This compound and IWP-2 treatment | >80% | ~2 million cells/well (12-well) | ~10 | [7] |
| This compound with BMP4 and CHIR99021 | Up to 95% | Not specified | Not specified | [5] |
| This compound with IWP-2 | 87.1 ± 2.5% to 93.7 ± 1.1% | Not specified | 8-9 | [6] |
| This compound after CHIR99021 | Significantly more than other groups | Not specified | Not specified | [1] |
| This compound with BMP-4 | 15.6% (H7 hESCs) | 34.1% beating EBs | 12-14 | [3] |
Experimental Protocols
This section provides a generalized and robust protocol for the directed differentiation of hPSCs into cardiomyocytes using this compound. This protocol is a synthesis of commonly employed methods.[5][6][7]
Materials and Reagents
-
hPSCs (e.g., H9 hESCs or any well-characterized iPSC line)
-
Matrigel (hESC-qualified)
-
mTeSR™1 or E8™ medium
-
DMEM/F12
-
RPMI 1640 medium
-
B-27™ Supplement (minus insulin)
-
L-Ascorbic acid 2-phosphate
-
CHIR99021
-
This compound endo-isomer
-
TrypLE™ Select Enzyme
-
DPBS (without Ca2+ and Mg2+)
-
ROCK inhibitor (Y-27632)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Collagenase B
-
DNase I
Stock Solution Preparation
-
CHIR99021 (10 mM): Dissolve in DMSO. Store at -20°C.
-
This compound (10 mM): Dissolve 5 mg in 1.221 mL of DMSO. Aliquot and store at -20°C for up to one month or -80°C for up to one year.[7]
-
L-Ascorbic acid 2-phosphate (50 mg/mL): Dissolve 1.5 g in 30 mL of ddH2O, filter sterilize, and store in aliquots at -20°C.[7]
Differentiation Protocol
Phase 1: hPSC Expansion and Seeding (Day -3 to -1)
-
Culture hPSCs on Matrigel-coated plates in mTeSR™1 or E8™ medium.
-
When colonies reach 70-80% confluency, passage the cells.
-
Seed hPSCs onto Matrigel-coated plates at a high density to achieve 80-90% confluency on Day 0. Culture in mTeSR™1 or E8™ medium supplemented with ROCK inhibitor for the first 24 hours.
Phase 2: Mesoderm Induction (Day 0 to 2)
-
Day 0: When cells are at the appropriate confluency, replace the culture medium with RPMI 1640 supplemented with B-27 (minus insulin) and L-Ascorbic acid (50 µg/mL). Add CHIR99021 to a final concentration of 5-12 µM.
-
Day 1: After 24 hours, replace the medium with fresh RPMI/B-27 (minus insulin) containing a lower concentration of CHIR99021 (e.g., 5 µM) or no CHIR99021, depending on the specific protocol optimization.[1][5]
Phase 3: Cardiac Specification with this compound (Day 3 to 7)
-
Day 3: Replace the medium with RPMI/B-27 (minus insulin) containing this compound at a final concentration of 5-10 µM.
-
Day 5: Perform a half-medium change with fresh RPMI/B-27 (minus insulin) containing this compound.
-
Day 8: Change to a differentiation medium without this compound. Continue to change the medium every two days.[7]
Phase 4: Cardiomyocyte Maturation and Maintenance (Day 8 onwards)
-
Spontaneously beating cardiomyocytes typically appear between Day 8 and Day 12.
-
Maintain the cultures in RPMI/B-27 (with insulin) or a specialized cardiomyocyte maintenance medium. Change the medium every 2-3 days.
Quality Control and Validation
-
Flow Cytometry: Assess the purity of the cardiomyocyte population by staining for cardiac troponin T (cTnT). A successful differentiation should yield >80% cTnT-positive cells.[7][8]
-
Immunofluorescence: Stain for cardiac-specific markers such as cTnT, α-actinin, and NKX2.5 to visualize cardiomyocyte morphology and sarcomeric structures.[3][8]
-
Gene Expression Analysis: Use qRT-PCR to analyze the expression of key cardiac transcription factors (e.g., NKX2.5, GATA4, TBX5) and structural genes (e.g., TNNT2, MYH6, ACTN2).[4][8]
-
Functional Assays: Evaluate the functionality of the derived cardiomyocytes through calcium transient imaging and electrophysiological recordings (e.g., patch-clamp or multi-electrode arrays).[3]
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low differentiation efficiency | Suboptimal hPSC quality | Ensure hPSCs have a normal karyotype and express pluripotency markers. |
| Incorrect cell density at Day 0 | Optimize seeding density to achieve 80-90% confluency. | |
| Incorrect timing or concentration of small molecules | Titrate the concentrations of CHIR99021 and this compound and optimize the timing of their addition. | |
| Widespread cell death | Small molecule toxicity | Test different concentrations of this compound. Ensure high-purity reagents. |
| Nutrient depletion | Ensure regular medium changes. | |
| Lack of beating | Inefficient differentiation | Refer to "Low differentiation efficiency" troubleshooting. |
| Immature cardiomyocytes | Continue culture for a longer period to allow for maturation. |
Conclusion
The use of this compound to inhibit the Wnt signaling pathway is a robust and highly efficient method for generating cardiomyocytes from pluripotent stem cells. By carefully controlling the timing and concentration of this compound, in conjunction with an initial Wnt activation step, researchers can consistently produce high-purity populations of functional cardiomyocytes for a wide range of applications in cardiac research and regenerative medicine.
References
- 1. Deciphering Role of Wnt Signalling in Cardiac Mesoderm and Cardiomyocyte Differentiation from Human iPSCs: Four-dimensional control of Wnt pathway for hiPSC-CMs differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of the Wnt pathway potently promote cardiomyocytes from human embryonic stem cell derived mesoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust Generation of Cardiomyocytes from Human iPS Cells Requires Precise Modulation of BMP and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Temporal Control of the WNT Signaling Pathway During Cardiac Differentiation Impacts Upon the Maturation State of Human Pluripotent Stem Cell Derived Cardiomyocytes [frontiersin.org]
- 7. Protocol for differentiating cardiomyocytes and generating engineered heart tissues from human feeder-free extended pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preparation of IWR-1 Stock Solution from Powder: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway, from its powdered form.[1][2] this compound functions by stabilizing the Axin-scaffolded destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin.[2][3] Accurate preparation of the this compound stock solution is critical for ensuring experimental reproducibility and obtaining reliable results in cell culture and other applications. This protocol outlines the necessary materials, a step-by-step procedure for solubilization, and recommendations for proper storage to maintain the integrity and activity of the compound.
Physicochemical Properties and Solubility
This compound is a cell-permeable small molecule that is essential for research into Wnt-mediated cellular processes. Understanding its physical and chemical characteristics is fundamental to its correct handling and use.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source(s) |
| Chemical Name | 4-((3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(quinolin-8-yl)benzamide | [4] |
| CAS Number | 1127442-82-3 | [2][4] |
| Molecular Formula | C₂₅H₁₉N₃O₃ | [1][2][4] |
| Molecular Weight | 409.44 g/mol | [1][4][5] |
| Appearance | White to beige crystalline solid | [2] |
| Purity | ≥98% (via HPLC) | [1][2] |
| Solubility | Soluble in DMSO (up to 70 mM) | [3] |
| Sparingly soluble in aqueous buffers | [6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to ensure optimal solubility and stability of the compound.[7][8]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Pre-warming: Before use, it is advisable to warm the vial of this compound powder and the DMSO to room temperature, especially if they have been stored at low temperatures.
-
Weighing the Powder: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.094 mg of this compound (based on a molecular weight of 409.44 g/mol ).
-
Adding the Solvent: Carefully add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes to facilitate the dissolution of the powder.[2]
-
Aiding Solubilization (if necessary): If the this compound does not fully dissolve, you can warm the solution in a 37°C water bath for 3-5 minutes or use an ultrasonic bath for a short period.[3][9] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots of the this compound stock solution at -20°C or -80°C for long-term storage.[2][7][8][10] When stored properly, the stock solution in DMSO is stable for at least one year.[8]
Workflow for this compound Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Wnt/β-catenin Signaling Pathway Inhibition by this compound
This compound exerts its inhibitory effect on the Wnt signaling pathway by targeting the destruction complex. The diagram below provides a simplified representation of this mechanism.
References
- 1. scbt.com [scbt.com]
- 2. reagentsdirect.com [reagentsdirect.com]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound-endo | C25H19N3O3 | CID 44483163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound Datasheet DC Chemicals [dcchemicals.com]
IWR-1 solubility in DMSO and cell culture media
Application Notes and Protocols: IWR-1
Audience: Researchers, scientists, and drug development professionals.
Topic: this compound Solubility in DMSO and Cell Culture Media
Introduction
This compound (Inhibitor of Wnt Response-1) is a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2][3] It functions by stabilizing the Axin-scaffolded destruction complex, which leads to the phosphorylation and subsequent proteasomal degradation of β-catenin.[4][5] This mechanism prevents the nuclear translocation of β-catenin and the transcription of Wnt target genes.[2][6] With an IC₅₀ value of approximately 180 nM in cell-based reporter assays, this compound is a valuable tool for studying Wnt-dependent processes in developmental biology, stem cell research, and oncology.[1][4][7][8][9][10] This document provides detailed information on the solubility of this compound and protocols for its application in cell culture.
Mechanism of Action: Wnt/β-catenin Pathway Inhibition
In the absence of a Wnt ligand, cytoplasmic β-catenin is sequestered in a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1).[2] This complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and degradation by the proteasome. When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This allows β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription with TCF/LEF transcription factors.
This compound exerts its inhibitory effect by stabilizing Axin.[5][10] By preventing the turnover of Axin proteins, this compound enhances the activity of the destruction complex, leading to increased phosphorylation and degradation of β-catenin even in the presence of Wnt stimulation.[2][5][6]
References
- 1. stemcell.com [stemcell.com]
- 2. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. gsk3b.com [gsk3b.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.stemcell.com [cdn.stemcell.com]
Modulating Wnt Signaling in Stem Cell Research: Application Notes and Protocols for Combining IWR-1 and CHIR99021
For Researchers, Scientists, and Drug Development Professionals
The precise control of stem cell fate is paramount in regenerative medicine and developmental biology research. The Wnt signaling pathway is a critical regulator of stem cell self-renewal and differentiation. The strategic combination of small molecules that either activate or inhibit this pathway offers a powerful tool to direct stem cell fate. This document provides detailed application notes and protocols for the combined use of IWR-1, a Wnt pathway inhibitor, and CHIR99021, a potent Wnt pathway activator, in stem cell research.
Introduction to this compound and CHIR99021
CHIR99021 is a highly selective and potent small molecule inhibitor of glycogen synthase kinase 3 (GSK3), a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[1][2][3] By inhibiting GSK3, CHIR99021 prevents the degradation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates Wnt target gene expression.[1][2] This ultimately results in the robust activation of the Wnt pathway.
This compound (Inhibitor of Wnt Response-1) functions as a Wnt pathway inhibitor by a distinct mechanism. It targets Tankyrase enzymes, leading to the stabilization of Axin2, a crucial component of the β-catenin destruction complex.[4][5] The stabilized Axin2 enhances the degradation of β-catenin, thereby antagonizing Wnt signaling.[4][5]
The temporal and combinatorial application of these two molecules allows for a biphasic modulation of Wnt signaling, a pattern observed in many developmental processes. This approach has been successfully employed to maintain pluripotency and to direct the differentiation of pluripotent stem cells (PSCs) into various lineages, including cardiomyocytes, neurons, and definitive endoderm.[5][6][7]
Signaling Pathways and Experimental Workflow
To visualize the interplay of these molecules and the general experimental approach, the following diagrams are provided.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of combining this compound and CHIR99021 in stem cell differentiation.
Table 1: Cardiomyocyte Differentiation
| Cell Line | CHIR99021 Concentration | This compound Concentration | Differentiation Efficiency (% cTnT+ cells) | Key Findings |
| HES3 | 6 µM | 2.5 µM | ~50% (with this compound on day 2) vs. ~25% (without this compound) | This compound treatment on day 2, following CHIR99021 withdrawal, significantly improved cardiac differentiation efficiency.[1] |
| hPSCs | 6 µM | 5 µM | Not specified | A 48-hour treatment with CHIR99021 followed by this compound is a robust method for generating cardiomyocytes.[3] |
| LiPSC 18R | 4 µM | Not specified | Higher number of cTnT+ cells compared to other CHIR concentrations | Optimal CHIR99021 concentration is crucial for efficient cardiomyocyte differentiation.[8] |
Table 2: Definitive Endoderm Differentiation
| Cell Line | CHIR99021 Concentration | Other Reagents | Differentiation Efficiency (% SOX17+/FOXA2+) | Key Findings |
| hPSCs | 3 µM | Activin A (100 ng/mL) | >80% | Combination of CHIR99021 and Activin A efficiently directs hPSCs to definitive endoderm.[9] |
| hESCs | 3 µM | Wortmannin (100 nM), Activin A (100 ng/mL) | ~80% FOXA2+/SOX17+ | A three-factor combination robustly induces definitive endoderm formation.[6] |
| hPSCs | 3 µM | LDN193189 (0.1 µM) | Not specified | Sequential treatment with CHIR99021 and a BMP inhibitor promotes endodermal specification.[1] |
Table 3: Pluripotency and Gene Expression
| Cell Line | CHIR99021 Concentration | This compound Concentration | Key Gene Expression Changes | Application |
| J1 mESCs | 3 µM | - | 2-fold increase in Klf4 mRNA | Maintenance of pluripotency[9] |
| hESCs | 3 µM | 2.5 µM | Increased Axin2 protein levels | Maintenance of self-renewal[10] |
| hfNSCs | 10 µM | - | Increased DCX and CTIP2 positive cells | Promotion of neuronal differentiation[11] |
Experimental Protocols
The following are detailed protocols for common applications of the this compound and CHIR99021 combination.
Protocol 1: General Cardiomyocyte Differentiation of hPSCs
This protocol is a widely used method for generating cardiomyocytes from human pluripotent stem cells.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated plates
-
mTeSR1 medium
-
RPMI 1640 medium
-
B-27 Supplement minus insulin
-
CHIR99021 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
DPBS
Procedure:
-
Cell Seeding (Day -3): Plate hPSCs on Matrigel-coated 6-well plates in mTeSR1 medium supplemented with 10 µM ROCK inhibitor (Y-27632) to achieve 70-80% confluency by Day 0.
-
Media Change (Day -2 and -1): Change the medium daily with fresh mTeSR1.
-
Initiation of Differentiation (Day 0): When cells reach 80-90% confluency, replace the mTeSR1 medium with RPMI/B-27 minus insulin medium containing an optimized concentration of CHIR99021 (typically 6-12 µM).
-
Wnt Inhibition (Day 2): After 48 hours, replace the medium with RPMI/B-27 minus insulin containing 5 µM this compound.
-
Continued Culture (Day 4 onwards): Replace the medium every 2-3 days with RPMI/B-27 minus insulin.
-
Beating Cardiomyocytes: Spontaneously beating areas should appear between days 8 and 12.
-
Analysis: At day 15 or later, cells can be harvested for analysis by flow cytometry for cardiac markers (e.g., cTnT) or for gene expression analysis by qRT-PCR.
Protocol 2: Definitive Endoderm Differentiation of hPSCs
This protocol outlines the directed differentiation of hPSCs into definitive endoderm.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated plates
-
DMEM/F12 medium
-
B-27 Supplement
-
Activin A
-
CHIR99021 (stock solution in DMSO)
-
DPBS
Procedure:
-
Cell Seeding (Day -1): Plate hPSCs on Matrigel-coated plates to reach near confluency by Day 0.
-
Initiation of Differentiation (Day 0): Replace the culture medium with DMEM/F12 supplemented with B-27, 100 ng/mL Activin A, and 3 µM CHIR99021.
-
Continued Differentiation (Day 1): After 24 hours, replace the medium with fresh DMEM/F12 with B-27 and 100 ng/mL Activin A (without CHIR99021).
-
Final Differentiation Stage (Day 2-3): Continue to culture the cells in DMEM/F12 with B-27 and 100 ng/mL Activin A, changing the medium daily.
-
Analysis: On day 4, cells can be analyzed for the expression of definitive endoderm markers such as SOX17 and FOXA2 by immunofluorescence or qRT-PCR.
Protocol 3: Maintenance of hPSC Self-Renewal
This protocol can be used for the feeder-free maintenance of human embryonic stem cells.
Materials:
-
Human embryonic stem cells (hESCs)
-
Matrigel-coated plates
-
Basal human ESC medium (e.g., Knockout DMEM/F12 with KSR)
-
CHIR99021 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
Procedure:
-
Cell Culture: Culture hESCs on Matrigel-coated plates in basal human ESC medium supplemented with 3 µM CHIR99021 and 2.5 µM this compound.[10]
-
Passaging: Passage the cells every 2-4 days as single cells or small clumps.
-
Analysis: Regularly assess the expression of pluripotency markers such as OCT4, NANOG, and SOX2 by immunofluorescence or qRT-PCR to confirm the maintenance of the undifferentiated state.
Concluding Remarks
The combination of this compound and CHIR99021 provides a versatile and powerful platform for manipulating the Wnt signaling pathway in stem cell research. The protocols and data presented here offer a foundation for researchers to apply this combination for maintaining pluripotency and for directing differentiation towards specific lineages. It is important to note that optimal concentrations and timing may vary between different stem cell lines, and empirical optimization is often necessary to achieve the desired outcomes. As our understanding of the intricate roles of Wnt signaling in development continues to grow, the precise application of small molecule modulators like this compound and CHIR99021 will undoubtedly remain a cornerstone of stem cell biology and regenerative medicine.
References
- 1. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Efficiency Differentiation of Human Pluripotent Stem Cells to Cardiomyocytes and Characterization by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CHIR99021 enhances Klf4 Expression through β-Catenin Signaling and miR-7a Regulation in J1 Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of β-catenin function maintains mouse epiblast stem cell and human embryonic stem cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: In Vivo Administration of IWR-1 in Mouse Models
References
- 1. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Wnt Signaling in Mouse Fetal Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of β-catenin function maintains mouse epiblast stem cell and human embryonic stem cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. This compound | Wnt Inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols: IWR-1 in Colorectal Cancer (CRC) Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWR-1 (Inhibitor of Wnt Response-1) is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway frequently dysregulated in colorectal cancer (CRC).[1][2][3] Aberrant Wnt signaling is a key driver of CRC pathogenesis, including tumor initiation, growth, and metastasis.[1][2][3] this compound functions by stabilizing the Axin-scaffolding protein, a key component of the β-catenin destruction complex. This stabilization enhances the phosphorylation and subsequent proteasomal degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.[4] These application notes provide a comprehensive overview of the use of this compound in various CRC research models, including detailed protocols for key experiments and a summary of quantitative data.
Mechanism of Action
This compound directly targets the Wnt/β-catenin pathway. In canonical Wnt signaling, the absence of Wnt ligands allows a destruction complex, consisting of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1), to phosphorylate β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of genes involved in cell proliferation, survival, and differentiation.
This compound intervenes in this pathway by stabilizing Axin, a central component of the destruction complex. This action enhances the degradation of β-catenin, even in the presence of Wnt signaling or in CRC cells with mutations in APC, a common event in colorectal tumorigenesis.[4]
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Data Presentation
In Vitro Studies: Colorectal Cancer Cell Lines
This compound has been demonstrated to inhibit the proliferation of various colorectal cancer cell lines in a dose- and time-dependent manner.[1][2][5]
| Cell Line | Assay | Concentration (µM) | Incubation Time (hours) | Effect | Reference |
| HCT116 | Cell Proliferation | 5 - 50 | 24 | Dose-dependent decrease in proliferation | [1][2] |
| HCT116 | Cell Proliferation | 5 - 50 | 48 | Dose- and time-dependent decrease in proliferation | [1][2] |
| DLD-1 | Luciferase Reporter Assay | 0.21 | - | IC50 for Wnt/β-catenin signaling inhibition |
This compound also reverses the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, in CRC cells.[1][2]
| Cell Line | Treatment | Effect on EMT Markers | Reference |
| HCT116 | This compound (dose- and time-dependent) | ↑ E-cadherin, ↓ N-cadherin, ↓ Vimentin, ↓ Snail | [2] |
| HT29 | This compound | Similar effects to HCT116 | [2] |
In Vivo and Ex Vivo Studies
While detailed in vivo quantitative data for this compound in CRC xenograft models is limited in the readily available literature, studies on other cancer types, such as osteosarcoma, have shown that this compound can decrease tumor progression in xenograft models. Further research is required to establish specific dosage and tumor growth inhibition percentages for CRC.
In ex vivo studies using patient-derived CRC tissues, this compound has been shown to inhibit EMT.[2]
| Model | Treatment | Effect | Reference |
| Patient-derived CRC tissue | 10 µM this compound (24 hours) | ↓ β-catenin, ↓ survivin, ↑ E-cadherin, ↓ Snail | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT29)
-
Complete culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT29) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed CRC cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 5 µM to 50 µM.[2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24 and 48 hours).[2]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Caption: Workflow for a cell viability assay using this compound.
Western Blot Analysis for EMT Markers
This protocol is for assessing the effect of this compound on the expression of EMT-related proteins.
Materials:
-
CRC cells treated with this compound as described above
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Snail, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the this compound treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Colorectal Cancer Organoid Culture and Drug Sensitivity Assay
This protocol provides a general framework for establishing and testing this compound on patient-derived CRC organoids. Specific media components and culture conditions may need optimization based on the primary tissue.
Materials:
-
Freshly resected colorectal cancer tissue
-
Digestion buffer (e.g., Collagenase/Dispase)
-
Matrigel or other basement membrane extract
-
Advanced DMEM/F12 medium
-
Supplements: B27, N2, N-acetylcysteine, EGF, Noggin, R-spondin, Y-27632 (for initial culture)
-
This compound
-
3D cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
24-well plates
Procedure:
-
Organoid Establishment:
-
Mechanically and enzymatically digest the CRC tissue to isolate crypts.
-
Embed the isolated crypts in Matrigel in a 24-well plate.
-
After polymerization of the Matrigel, add complete organoid culture medium.
-
Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.
-
Passage the organoids every 7-10 days.
-
-
Drug Sensitivity Assay:
-
Dissociate established organoids into small fragments or single cells.
-
Seed the organoid fragments/cells in Matrigel in a 96-well plate.
-
After 3-4 days of culture to allow organoid formation, add medium containing various concentrations of this compound.
-
Incubate for 72-96 hours.
-
Measure cell viability using a 3D-compatible cell viability assay according to the manufacturer's instructions.
-
Calculate IC50 values based on the dose-response curves.
-
Caption: Workflow for CRC organoid culture and drug sensitivity testing.
Conclusion
This compound is a valuable tool for investigating the role of the Wnt/β-catenin pathway in colorectal cancer. The provided protocols and data serve as a starting point for researchers to explore the therapeutic potential of this compound in various CRC models. Further studies, particularly in patient-derived xenograft and organoid models, are warranted to fully elucidate its efficacy and to identify patient populations that may benefit from Wnt pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of IWR-1 in Osteosarcoma Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteosarcoma (OS) is the most prevalent primary malignant bone tumor, predominantly affecting children and adolescents. Despite advancements in treatment, the prognosis for patients with metastatic or recurrent disease remains poor, underscoring the urgent need for novel therapeutic strategies. The Wingless/Integrated (Wnt)/β-catenin signaling pathway is frequently dysregulated in osteosarcoma and plays a crucial role in tumor progression, proliferation, and chemoresistance.[1] IWR-1 (Inhibitor of Wnt Response-1) is a small molecule inhibitor that targets tankyrase 1 and 2 (TNKS1/2), key components of the β-catenin destruction complex.[2][3] By inhibiting tankyrases, this compound stabilizes Axin, a scaffold protein in the destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt signaling.[4] This document provides detailed application notes and protocols for the use of this compound in osteosarcoma research, summarizing key quantitative data and experimental methodologies.
Mechanism of Action of this compound in Osteosarcoma
This compound functions as a tankyrase inhibitor, thereby stabilizing the β-catenin destruction complex. This complex, which includes Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK-3β), and casein kinase 1α (CK1α), facilitates the phosphorylation and subsequent proteasomal degradation of β-catenin. In the presence of this compound, the inhibition of tankyrase activity prevents the PARsylation-dependent degradation of Axin, leading to a more stable and active destruction complex. Consequently, β-catenin levels decrease, reducing its translocation to the nucleus and the transcription of Wnt target genes, such as Cyclin D1 and c-Myc, which are involved in cell proliferation and survival.[2][4][5]
Data Presentation
In Vitro Efficacy of this compound in Osteosarcoma Cells
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| 143b-DxR (Doxorubicin-resistant) | Cell Viability (MTS) | 5 µM (pre-treatment) | Reduces Doxorubicin IC50 from 21.31 µM to 11.76 µM | [4] |
| 143b-wt (wild-type) | Cell Viability (MTS) | 5 µM (pre-treatment) | No significant change in Doxorubicin IC50 | [4] |
| Osteosarcoma Spheres | Apoptosis | Not specified | Induces apoptosis | |
| Osteosarcoma Spheres | Self-renewal | Not specified | Impairs self-renewal capacity |
Synergistic Effects of this compound with Doxorubicin
| Cell Line | Treatment | IC50 of Doxorubicin (µM) | Fold Change in IC50 | Reference |
| 143b-DxR | Doxorubicin alone | 21.31 | - | [4] |
| 143b-DxR | Doxorubicin + 5 µM this compound | 11.76 | 0.55 | [4] |
| 143b-wt | Doxorubicin alone | Not specified | - | [4] |
| 143b-wt | Doxorubicin + 5 µM this compound | No significant change | - | [4] |
Experimental Protocols
Cell Culture
-
Cell Lines: Human osteosarcoma cell lines such as 143B, Saos-2, U-2 OS, and MG-63 can be used. Doxorubicin-resistant cell lines can be generated by continuous exposure to increasing concentrations of doxorubicin.
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells when they reach 80-90% confluency.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed osteosarcoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. For synergy experiments, pre-treat cells with a fixed concentration of this compound (e.g., 5 µM) for 16 hours.
-
Doxorubicin Treatment: After pre-treatment with this compound, add serial dilutions of doxorubicin to the wells and incubate for an additional 24-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, Cyclin D1, Survivin, or other proteins of interest overnight at 4°C. Use β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
In Vivo Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ osteosarcoma cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²) every 2-3 days.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) and/or doxorubicin according to the desired dosing schedule.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Tissue Analysis: Excise the tumors for further analysis, such as immunohistochemistry for β-catenin or Ki-67.
Visualizations
Conclusion
This compound demonstrates significant potential as a therapeutic agent for osteosarcoma, both as a standalone treatment and in combination with conventional chemotherapy like doxorubicin. Its ability to inhibit the Wnt/β-catenin pathway and sensitize chemoresistant cells provides a strong rationale for its further investigation in preclinical and clinical settings. The protocols and data presented in this document offer a comprehensive guide for researchers to explore the application of this compound in osteosarcoma studies.
References
- 1. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Wnt/β-catenin pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Troubleshooting & Optimization
IWR-1 not showing expected β-catenin inhibition
Welcome to the technical support center for IWR-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where this compound is not exhibiting the expected β-catenin inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of action for this compound?
A1: this compound (Inhibitor of Wnt Response-1) is a potent small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. Its mechanism centers on the stabilization of Axin proteins (primarily Axin2). Axin is a crucial scaffold protein in the β-catenin "destruction complex," which also includes APC, GSK3β, and CK1. By binding to and stabilizing Axin, this compound enhances the integrity and activity of this complex.[1][2][3][4] This leads to increased phosphorylation of β-catenin at key serine and threonine residues (Ser33/37/Thr41), marking it for ubiquitination and subsequent degradation by the proteasome.[2][5] As a result, β-catenin is prevented from accumulating in the cytoplasm, translocating to the nucleus, and activating TCF/LEF target genes.[6][7]
Q2: My this compound treatment is showing no effect. What are the most common reasons for failure?
A2: The lack of an observable effect can typically be attributed to one of three categories:
-
Reagent Integrity: The compound may be inactive due to improper storage, handling, solubility issues, or the use of the incorrect stereoisomer.
-
Experimental Conditions: The concentration, incubation time, or choice of cell line may not be optimal for observing the desired effect. The potency of this compound can be highly cell-type dependent.[8]
-
Assay-Specific Problems: The experimental readout itself (e.g., Western Blot, Luciferase Reporter Assay) may have technical issues that are masking the effect of the compound.
Q3: How can I confirm that my this compound compound is biologically active?
A3: The most direct method to verify this compound activity is to measure the stabilization of its direct target, Axin2. After treating a responsive cell line (e.g., DLD-1, HEK293T) with this compound for 6-24 hours, you should observe a significant accumulation of Axin2 protein via Western Blot.[2][5][9] This is a more direct and reliable indicator of target engagement than measuring β-catenin levels alone.
Troubleshooting Guides
Problem 1: No decrease in total or active β-catenin levels observed via Western Blot.
-
Possible Cause 1: this compound Reagent Inactivity or Degradation
-
Solution: Ensure your this compound is the correct endo- stereoisomer. The exo- form is known to be inactive and is often used as a negative control.[2][5][10] Review the compound's storage and handling procedures. This compound powder should be stored at -20°C.[11] Prepare fresh stock solutions in high-quality, anhydrous DMSO to avoid moisture absorption, which reduces solubility.[1][6] Aliquot stock solutions to minimize freeze-thaw cycles.[1] Do not store aqueous working solutions for more than one day.[11]
-
-
Possible Cause 2: Suboptimal Experimental Conditions
-
Solution: Optimize the this compound concentration and incubation time. Potency varies significantly between cell lines. Perform a dose-response experiment (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours).[8] In some cell lines, constitutive activation of the Wnt pathway (e.g., due to APC mutations) may require higher concentrations or longer incubation times to overcome the strong downstream signal.[2]
-
-
Possible Cause 3: Technical Issues with Western Blotting
-
Solution: β-catenin is susceptible to rapid degradation post-lysis. Ensure you use a lysis buffer containing a fresh, comprehensive cocktail of protease and phosphatase inhibitors.[12] Confirm the quality of your primary antibodies against total and active (non-phosphorylated) β-catenin. Load a positive control lysate from a cell line with known high Wnt activity. To confirm protein transfer, especially for a ~92 kDa protein like β-catenin, you can use a Ponceau S stain on the membrane before blocking.[13]
-
Problem 2: Wnt/β-catenin reporter (e.g., TOP-Flash) shows no decrease in luciferase activity.
-
Possible Cause 1: Ineffective this compound Treatment
-
Solution: Address all points from Problem 1. If the compound is not successfully reducing β-catenin levels, no change in transcriptional reporter activity will be observed.
-
-
Possible Cause 2: Low Transfection Efficiency or Reporter Sensitivity
-
Solution: Optimize your transfection protocol to ensure the reporter and control (e.g., Renilla) plasmids are efficiently delivered. Confirm that your cell line shows a robust increase in luciferase signal upon stimulation with a Wnt agonist (e.g., Wnt3a conditioned media, CHIR99021) to validate the reporter's dynamic range.
-
-
Possible Cause 3: High Background or Assay Interference
-
Solution: High background can mask subtle decreases in signal. Use white, opaque-walled plates to prevent well-to-well crosstalk.[14][15] Ensure your cell lysates are fully clarified by centrifugation before measuring luminescence. Some compounds can directly inhibit or interfere with the luciferase enzyme; if suspected, test this compound in a cell-free luciferase assay.[14][16] Always normalize the firefly luciferase signal (TOP-Flash) to the co-transfected control reporter (Renilla) to account for variations in cell number and transfection efficiency.[15][17]
-
Problem 3: No accumulation of Axin2 protein is observed after this compound treatment.
-
Possible Cause 1: Inactive this compound Compound
-
Possible Cause 2: Insufficient Incubation Time
-
Solution: While Axin2 accumulation can be detected in as little as 2 hours, the signal is often more robust after longer incubation periods.[2] Try a time course extending to 24 hours to ensure sufficient time for protein accumulation.
-
-
Possible Cause 3: Poor Antibody Quality
-
Solution: Axin2 can be a difficult protein to detect. Validate your Axin2 antibody using a positive control, such as cells overexpressing Axin2 or a cell line known to have a strong response to this compound.
-
Data Presentation
Table 1: Recommended this compound Working Concentrations and Incubation Times
| Assay Type | Cell Line Example | Concentration Range | Incubation Time | Key Readout | Citation |
| Wnt Reporter Assay | L-cells (Wnt3A) | 100 nM - 1 µM | 6 - 24 hours | Luciferase Activity | [1] |
| Wnt Reporter Assay | HEK293T | 20 nM - 500 nM | 6 - 24 hours | Luciferase Activity | [1] |
| β-catenin Levels | DLD-1 (CRC cells) | 5 µM - 20 µM | 2 - 24 hours | Western Blot | [2][18] |
| Axin2 Stabilization | SW480, DLD-1 | 2.5 µM - 10 µM | 2 - 24 hours | Western Blot | [1][2] |
| Cell Viability/Growth | Osteosarcoma Cells | 2.5 µM - 10 µM | 48 - 96 hours | Sphere Viability | [6][7] |
| Cell Viability/Growth | Pancreatic Cancer Cells | >20 µM | 48 hours | CCK-8 Assay | [19] |
| EMT Inhibition | HCT116 (CRC cells) | 5 µM - 50 µM | 24 - 48 hours | Western Blot | [7][20] |
Table 2: this compound Solubility and Storage Recommendations
| Parameter | Recommendation | Rationale | Citation |
| Form | Supplied as a crystalline solid (endo-isomer). | The exo-isomer is inactive. | [2][10] |
| Storage (Powder) | -20°C, desiccated, for up to 3 years. | Ensures long-term stability. | [1][7][11] |
| Stock Solution Solvent | Anhydrous DMSO. | Highly soluble in DMSO; moisture reduces solubility. | [1][11][18] |
| Stock Concentration | 5 mM - 20 mM (e.g., 10 mg/mL). | Provides a convenient concentration for further dilution. | [21][22] |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 1 year. | Avoids repeated freeze-thaw cycles. | [1] |
| Aqueous Solution | Prepare fresh for each experiment. | Sparingly soluble and unstable in aqueous buffers. | [11] |
Experimental Protocols
Protocol 1: Western Blotting for β-catenin and Axin2
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound (and vehicle control, e.g., 0.1% DMSO) for the specified duration.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an 8-10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20). Note: Check antibody datasheets for recommended blocking agent.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-Axin2, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times for 10 minutes each with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a digital imager or film.
Protocol 2: TCF/LEF Luciferase Reporter Assay (TOP-Flash)
-
Cell Seeding: Plate cells (e.g., HEK293T) in a 96-well white, clear-bottom plate.
-
Transfection: Co-transfect cells with the TCF/LEF firefly luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash) and a control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK). Use a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Allow 24 hours for plasmid expression.
-
Treatment: Replace the media with fresh media containing this compound at various concentrations or a vehicle control (DMSO). Include a positive control (e.g., 20 mM LiCl or 3 µM CHIR99021) and a negative control (untreated).
-
Incubation: Incubate for an additional 18-24 hours.
-
Cell Lysis and Signal Measurement:
-
Aspirate the media and wash cells once with PBS.
-
Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.
-
Measure both Firefly and Renilla luciferase activity sequentially using a luminometer according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize the data.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Visualizations
Caption: The canonical Wnt/β-catenin signaling pathway in its OFF and ON states.
Caption: Mechanism of action for this compound, which stabilizes Axin to enhance β-catenin destruction.
Caption: A logical workflow for troubleshooting failed this compound experiments.
References
- 1. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. gsk3b.com [gsk3b.com]
- 9. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. goldbio.com [goldbio.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. apexbt.com [apexbt.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Wnt Antagonist I, this compound- endo [sigmaaldrich.com]
- 22. static.miltenyibiotec.com [static.miltenyibiotec.com]
troubleshooting IWR-1 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with IWR-1, focusing on its insolubility in aqueous solutions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered when preparing this compound solutions for experimental use.
Question: this compound powder is not dissolving in my aqueous buffer (e.g., PBS or cell culture medium). What should I do?
Answer: this compound is practically insoluble in water and aqueous buffers alone.[1][2] It is an organic small molecule that requires an organic solvent for initial dissolution. The standard and recommended procedure is to first dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[3][4] This DMSO stock can then be serially diluted into your final aqueous experimental medium.
Question: I prepared a concentrated stock solution of this compound in DMSO, but it precipitated when I diluted it into my cell culture medium. How can I prevent this?
Answer: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue due to the poor aqueous solubility of this compound. Here are several steps you can take to prevent this:
-
Pre-warm the aqueous medium: Before adding the this compound DMSO stock, warm your cell culture medium or buffer to 37°C.[4] This can help maintain solubility during dilution.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, and then add this intermediate stock to your aqueous medium.[5]
-
Ensure rapid mixing: Add the DMSO stock dropwise to the aqueous solution while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Limit the final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[4]
-
Use sonication: If precipitation still occurs, brief sonication in an ultrasonic bath can help to redissolve the compound.[5][6]
-
Filter the final solution: After dilution, filter the final this compound-supplemented medium through a 0.2 µm low-protein binding filter to remove any micro-precipitates.[4]
Question: What is the maximum recommended concentration of this compound in cell culture?
Answer: The effective concentration of this compound in cell culture applications typically ranges from 1 µM to 10 µM.[4][7] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Question: How should I store my this compound solutions?
Answer:
-
Solid this compound: Store the powder at -20°C for long-term stability (≥4 years).[3]
-
DMSO Stock Solutions: Prepare aliquots of your concentrated DMSO stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[1][4] Stock solutions in DMSO can be stable for several months to a year.[1][6]
-
Aqueous Working Solutions: It is not recommended to store this compound in aqueous solutions for more than one day due to its limited stability.[3] Prepare fresh working solutions for each experiment.
Data Presentation
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent | Reported Solubility | Source |
| DMSO | >20.5 mg/mL | APExBIO[6] |
| DMSO | Soluble to 100 mM | R&D Systems[8] |
| DMSO | 85.8 mg/mL (209.55 mM) | TargetMol[5] |
| DMSO | Up to 70 mM | Miltenyi Biotec[4] |
| DMSO | 82 mg/mL (200.27 mM) | Selleck Chemicals[1] |
| DMSO | 10 mg/mL | FUJIFILM Wako[2] |
| Dimethylformamide (DMF) | ~20 mg/mL | Cayman Chemical[3] |
| Ethanol | Insoluble / 0.2 mg/mL | Selleck Chemicals, FUJIFILM Wako[1][2] |
| Water | Insoluble | Selleck Chemicals, FUJIFILM Wako[1][2] |
| DMSO:PBS (1:3, pH 7.2) | ~0.25 mg/mL | Cayman Chemical[3] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol provides a step-by-step guide for the proper preparation of this compound solutions for use in cell culture.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium or desired aqueous buffer
-
Vortex mixer
-
0.2 µm low-protein binding sterile filter
Procedure for a 10 mM Stock Solution:
-
Preparation: Gently tap the vial of this compound powder to ensure all the powder is at the bottom.[4] The molecular weight of this compound is 409.44 g/mol .
-
Dissolution: To prepare a 10 mM stock solution from 5 mg of this compound, add 1221 µL of pure DMSO to the vial.[4]
-
Solubilization: Vortex the solution thoroughly. If needed, warm the tube at 37°C for 3-5 minutes or place it in an ultrasonic bath for a few minutes to ensure complete dissolution.[4][6]
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[4]
Procedure for a 10 µM Working Solution:
-
Pre-warm Medium: Pre-warm the desired volume of cell culture medium to 37°C.[4]
-
Dilution: Thaw a frozen aliquot of the 10 mM this compound DMSO stock at 37°C.[4] To prepare a 10 µM working solution, dilute the stock solution 1:1000 in the pre-warmed medium. For example, add 10 µL of the 10 mM stock to 10 mL of medium.
-
Mixing: Add the this compound stock solution dropwise to the medium while gently swirling to ensure rapid mixing and prevent precipitation.[5]
-
Filtration: Filter the final working solution through a 0.2 µm sterile filter before adding it to your cells.[4]
-
Use Immediately: Use the freshly prepared aqueous working solution immediately for your experiment.[3]
Visualizations
This compound Solubility Troubleshooting Workflow
Caption: Troubleshooting workflow for preparing this compound aqueous solutions.
Canonical Wnt Signaling Pathway and this compound Mechanism of Action
Caption: this compound stabilizes the destruction complex, promoting β-catenin degradation.
References
- 1. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. CultureSure this compound-endo [fujifilmbiosciences.fujifilm.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. This compound | Wnt Inhibitor | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. endo-IWR 1 | beta-Catenin Compounds: R&D Systems [rndsystems.com]
determining optimal IWR-1 treatment duration
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal treatment duration for IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a tankyrase inhibitor that targets the Wnt/β-catenin signaling pathway.[1] It functions by stabilizing the Axin-scaffolded destruction complex, which leads to the phosphorylation and subsequent proteasomal degradation of β-catenin.[1][2][3] This prevents the translocation of β-catenin to the nucleus and the activation of TCF/LEF target genes.[1]
Q2: What is a typical concentration range for this compound treatment?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the experimental endpoint. Typical working concentrations range from 0.2 µM to 50 µM.[3][4][5] For many cancer cell lines, a concentration of 5-10 µM is often effective.[1][3][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration for this compound is dependent on the biological question being addressed and the cell type being used. Effects can be observed in as little as a few hours for signaling pathway modulation, while phenotypic changes such as differentiation or inhibition of proliferation may require several days of treatment.[3][5][6] Refer to the data summary table below for examples from various studies.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[7] For cell culture experiments, it is common to prepare a 10 mM stock solution in DMSO.[8] Stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[8][9] Aqueous solutions are not recommended for long-term storage.[7]
Q5: Is there an inactive control for this compound?
A5: Yes, the exo-diastereomer of this compound (exo-IWR-1) is an inactive stereoisomer and can be used as a negative control in experiments.[10]
Data Presentation: Summary of this compound Treatment Parameters
The following table summarizes this compound treatment concentrations and durations from various published studies.
| Cell Line/Model System | Concentration | Treatment Duration | Observed Effect |
| L-cells expressing Wnt3A | 180 nM (IC50) | Not Specified | Inhibition of Wnt pathway reporter |
| HEK293T cells | 0.026 µM (IC50) | Not Specified | Inhibition of Wnt3 pathway by luciferase reporter gene assay |
| NB4 and HL-60 cells | 5 and 10 µM | 3 days | Induced cell differentiation |
| HCT116 cells | 5-50 µM | 24h and 48h | Decreased cell proliferation in a dose- and time-dependent manner |
| HT29 cells | 5-50 µM | 24-48h | Inhibited TNF-α-stimulated migration |
| MG-63 and MNNG-HOS spheres | 2.5-10 µM | 48-96h | Reduced sphere viability in a concentration- and time-dependent manner |
| Human Pluripotent Stem Cells (hPSCs) | 10 µM | 2 days (following 4 days of BMP-4) | Enhanced cardiac differentiation |
| Zebrafish | 10 µM | 7 days | Reversible inhibition of caudal fin regeneration |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Curve
-
Cell Seeding: Plate cells at a density that will not reach confluency by the end of the experiment.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 50 µM) to a low concentration (e.g., 0.1 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound containing medium.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Readout: Assess cell viability using an appropriate method, such as an MTT or CellTiter-Glo assay.
-
Analysis: Plot cell viability against this compound concentration to determine the IC50 value.
Protocol 2: Assessing Wnt Pathway Inhibition by Western Blot for β-catenin
-
Cell Treatment: Treat cells with the desired concentration of this compound for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against β-catenin and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the β-catenin protein level indicates Wnt pathway inhibition.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect of this compound treatment observed. | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Treatment duration is too short. | Conduct a time-course experiment to identify the optimal treatment duration. | |
| This compound has degraded. | Use a fresh aliquot of this compound stock solution. Avoid repeated freeze-thaw cycles. | |
| High cell toxicity observed. | This compound concentration is too high. | Lower the concentration of this compound. Perform a cytotoxicity assay to determine the appropriate concentration range. |
| DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.1%.[11] | |
| Inconsistent results between experiments. | This compound solution is not stable. | Prepare fresh working dilutions of this compound for each experiment.[8] |
| Cell passage number is too high. | Use cells at a consistent and low passage number. |
Visualizations
Caption: Wnt/β-catenin signaling pathway and the action of this compound.
Caption: Experimental workflow for determining optimal this compound treatment.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. gsk3b.com [gsk3b.com]
- 9. Wnt Antagonist I, this compound- endo [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
potential off-target effects of IWR-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IWR-1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It functions by stabilizing the Axin-scaffolded destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin.[1][2] This prevents the translocation of β-catenin to the nucleus and the activation of Wnt target genes. This compound achieves this by inhibiting the activity of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), enzymes that poly-ADP-ribosylate Axin, marking it for degradation.[3]
Q2: I am observing unexpected effects in my experiment that don't seem to be related to Wnt signaling. What could be the cause?
A2: While this compound is a selective inhibitor of the Wnt pathway, potential off-target effects have been reported. These may be due to the inhibition of other cellular processes. Known potential off-target effects include the inhibition of the PI3K/Akt signaling pathway and the suppression of survivin expression.[4][5] Additionally, as a tankyrase inhibitor, this compound may theoretically affect other pathways regulated by tankyrases, such as the Hippo and Notch signaling pathways, although direct evidence for this is less established.
Q3: How can I be sure that the observed effects in my experiment are specific to this compound's inhibition of the Wnt pathway?
A3: To ensure the specificity of this compound's effects, it is crucial to include proper experimental controls. One of the most effective controls is the use of this compound-exo, an inactive stereoisomer of this compound, which has significantly lower activity against the Wnt/β-catenin pathway.[6][7] Comparing the results of this compound treatment with those of this compound-exo can help differentiate on-target from off-target effects. Additionally, performing rescue experiments by overexpressing a downstream component of the Wnt pathway, such as a stabilized form of β-catenin, can help confirm that the observed phenotype is due to Wnt pathway inhibition.[6]
Q4: What is the recommended concentration range for this compound in cell culture experiments?
A4: The optimal concentration of this compound can vary depending on the cell type and the specific experimental context. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system. However, concentrations in the range of 5-50 μM have been commonly used in various studies to observe effects on cell proliferation and signaling pathways.[1][4]
Q5: Is this compound known to have any effects on the Hedgehog signaling pathway?
A5: There is some evidence to suggest a potential crosstalk between the Wnt and Hedgehog signaling pathways, and that inhibitors of the Wnt pathway may have an impact on Hedgehog signaling.[8] However, direct and extensive studies on the off-target effects of this compound on the Hedgehog pathway are limited. If your research involves the Hedgehog pathway, it is advisable to empirically test for any potential effects of this compound.
Troubleshooting Guides
Problem 1: I am not observing the expected inhibition of Wnt signaling.
-
Possible Cause: this compound degradation.
-
Troubleshooting Step: this compound can be unstable in solution, especially in plasma.[9] It is recommended to prepare fresh stock solutions and working dilutions for each experiment and to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
-
-
Possible Cause: Incorrect concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line or experimental system. The effective concentration can vary between cell types.
-
-
Possible Cause: Cell line is resistant to Wnt inhibition at the level of the destruction complex.
-
Troubleshooting Step: Confirm that your cell line has a functional β-catenin destruction complex. Some cancer cell lines may have mutations in components of this complex (e.g., APC or Axin) that render them insensitive to this compound.
-
Problem 2: I suspect this compound is causing off-target effects on the PI3K/Akt pathway.
-
How to Investigate:
-
Western Blot Analysis: Assess the phosphorylation status of Akt (p-Akt) and key downstream targets.
-
Control: Use the inactive stereoisomer this compound-exo as a negative control.
-
Rescue Experiment: If possible, overexpress a constitutively active form of Akt to see if it rescues the observed phenotype.
-
Problem 3: My cells are showing decreased viability, and I want to know if it's due to off-target survivin suppression.
-
How to Investigate:
-
Western Blot or qPCR: Measure the protein or mRNA levels of survivin in this compound treated cells.
-
Control: Include this compound-exo treated cells to confirm the specificity of the effect.
-
Overexpression/Knockdown: Modulate survivin levels independently (e.g., using siRNA or an overexpression vector) to see if it mimics or rescues the effects of this compound.[4]
-
Problem 4: I am concerned about potential off-target effects on the Hippo or Notch signaling pathways.
-
How to Investigate Potential Hippo Pathway Effects:
-
Immunofluorescence: Examine the subcellular localization of the Hippo pathway effectors YAP and TAZ. Inhibition of the Hippo pathway would lead to their nuclear translocation.
-
Reporter Assay: Use a TEAD-responsive luciferase reporter assay to measure the transcriptional activity of YAP/TAZ.
-
-
How to Investigate Potential Notch Pathway Effects:
-
Reporter Assay: Employ a Notch-responsive luciferase reporter assay (e.g., containing CSL/RBP-Jκ binding sites) to assess Notch signaling activity.
-
Western Blot: Analyze the levels of the cleaved, active form of Notch1 (NICD).
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay System |
| Wnt/β-catenin pathway | 180 nM | L-Wnt-STF cell-based reporter assay |
| Tankyrase-1 (TNKS1/PARP5a) | 131 nM | In vitro auto-PARsylation assay |
| Tankyrase-2 (TNKS2/PARP5b) | 56 nM | In vitro auto-PARsylation assay |
| PARP1 | >18.75 µM | In vitro assay |
| PARP2 | >18.75 µM | In vitro assay |
Data compiled from multiple sources.[1][3]
Experimental Protocols
Western Blot for p-Akt and Survivin
-
Cell Treatment: Plate HCT116 or HT29 cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 50 µM) or DMSO as a vehicle control for the desired time period (e.g., 24 or 48 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, survivin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
MTT Assay for Cell Viability
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Addition: Treat the cells with a serial dilution of this compound and this compound-exo. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[10][11][12][13][14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
Visualizations
Caption: this compound inhibits Wnt signaling by targeting Tankyrase.
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: On-target and potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antagonism between Hedgehog and Wnt signaling pathways regulates tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Assessing IWR-1 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Inhibitor of Wnt Response-1) is a small molecule that inhibits the Wnt/β-catenin signaling pathway. It functions by stabilizing the Axin-scaffolded destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin.[1][2][3] This prevents the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes. This compound has been shown to induce apoptosis in some cancer cell lines.[4]
Q2: What is a typical concentration range for this compound in primary cell experiments?
The effective concentration of this compound can vary significantly depending on the primary cell type and the duration of the experiment. While most cytotoxicity data is available for cancer cell lines (typically in the 2.5-50 µM range), studies on primary cells often use this compound for differentiation purposes at concentrations ranging from 1 µM to 10 µM.[1][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type and experimental goals.
Q3: How long should I incubate primary cells with this compound to observe a cytotoxic effect?
The incubation time required to observe cytotoxicity will depend on the concentration of this compound, the primary cell type's sensitivity, and its proliferation rate. Cytotoxic effects in cancer cell lines have been observed after 24 to 96 hours of incubation.[4] For primary cells, which often have a slower division rate, longer incubation times may be necessary. A time-course experiment is recommended to determine the optimal endpoint.
Q4: What are the expected cytotoxic effects of this compound on primary cells?
While this compound is primarily known for its role in inhibiting Wnt signaling and inducing differentiation, at higher concentrations or with prolonged exposure, it can induce cytotoxicity, likely through apoptosis.[4] The extent of cytotoxicity will be cell-type dependent. Primary cells may be more sensitive to this compound than immortalized cell lines.
Q5: Can the solvent for this compound (e.g., DMSO) affect my primary cells?
Yes, the solvent used to dissolve this compound, typically DMSO, can have cytotoxic effects on primary cells, especially at higher concentrations. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] Always include a vehicle control (medium with the same concentration of DMSO as the this compound treated wells) in your experiments to account for any solvent-induced effects.
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its cytotoxicity.
Caption: Mechanism of this compound action on the Wnt/β-catenin signaling pathway.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce MTT to a purple formazan product.
Materials:
-
Primary cells
-
This compound
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound solutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.
Materials:
-
Primary cells
-
This compound
-
96-well cell culture plates
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis solution (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare three types of controls:
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes (optional, for suspension cells). Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Add the stop solution (if provided in the kit) and measure the absorbance at 490 nm.
Annexin V Apoptosis Assay
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) using fluorescently labeled Annexin V. Propidium Iodide (PI) is used to differentiate early apoptotic (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V and PI positive).
Materials:
-
Primary cells
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed primary cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA, ensuring to wash thoroughly afterward as EDTA can interfere with Annexin V binding).[8]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Troubleshooting Guides
General Troubleshooting for this compound Experiments in Primary Cells
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Uneven cell seeding- Edge effects in the plate- this compound precipitation | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Pre-warm the culture medium before adding the reconstituted this compound to avoid precipitation.[1] |
| No observed cytotoxicity | - this compound concentration is too low- Incubation time is too short- Primary cells are resistant | - Increase the concentration of this compound.- Extend the incubation period.- Confirm Wnt pathway inhibition by checking the expression of a known Wnt target gene (e.g., AXIN2). |
| High background cell death in controls | - Primary cells are stressed- High DMSO concentration | - Optimize cell handling and culture conditions.- Ensure the final DMSO concentration is <0.1%. |
Assay-Specific Troubleshooting
MTT Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | - Contaminated media or reagents- Phenol red or serum interference | - Use fresh, sterile reagents.- Use a background control (medium + MTT, no cells).- Consider using serum-free medium during the MTT incubation step. |
| Low signal/absorbance | - Low cell number- Insufficient incubation with MTT | - Optimize cell seeding density.- Increase the MTT incubation time. |
| Increased absorbance with higher this compound concentration | - this compound may be increasing metabolic activity- this compound may be chemically reducing MTT | - Visually inspect cells for signs of stress or morphological changes.[6]- Run a control with this compound and MTT in cell-free medium to check for chemical interaction.[6] |
LDH Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High spontaneous LDH release | - Over-seeding of cells- Harsh pipetting during cell seeding- Low serum causing cell stress | - Optimize cell seeding density.- Handle cells gently.- Ensure appropriate serum concentration for your primary cells; if reducing serum, do so gradually.[10][11] |
| False-positive results | - LDH present in the serum of the culture medium- Hemolysis in blood-derived primary cells | - Use a medium-only background control.- Reduce serum concentration during the experiment.[12]- Ensure gentle handling of blood-derived cells to prevent lysis. |
Annexin V Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High percentage of PI-positive cells in control | - Harsh cell harvesting techniques | - Use a gentle cell scraper or a lower concentration of dissociation enzyme.- Minimize centrifugation speed and time. |
| Weak or no Annexin V staining | - Insufficient calcium in the binding buffer- Presence of EDTA from cell dissociation | - Use the recommended binding buffer.- Wash cells thoroughly after using EDTA-containing solutions.[8] |
| Smeary or undefined cell populations | - Delayed analysis after staining- Cell clumps | - Analyze samples within one hour of staining.[13]- Ensure a single-cell suspension by gentle pipetting or filtering. |
Data Presentation
Summarize your quantitative data in tables for clear comparison.
Table 1: Example of this compound Dose-Response Data from an MTT Assay
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.06 | 94.4 |
| 5 | 0.95 | 0.05 | 76.0 |
| 10 | 0.63 | 0.04 | 50.4 |
| 25 | 0.31 | 0.03 | 24.8 |
| 50 | 0.15 | 0.02 | 12.0 |
Table 2: Example of this compound Time-Course Data from an LDH Assay
| Incubation Time (hours) | % Cytotoxicity (10 µM this compound) | Standard Deviation |
| 24 | 15.2 | 2.1 |
| 48 | 35.8 | 3.5 |
| 72 | 55.1 | 4.2 |
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting unexpected results.
References
- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 2. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. Precautions for Annexin V Apoptosis Assay [elabscience.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. tiarisbiosciences.com [tiarisbiosciences.com]
- 13. yeasenbio.com [yeasenbio.com]
Technical Support Center: IWR-1 Experiments and DMSO Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for the effects of Dimethyl Sulfoxide (DMSO) in IWR-1 experiments.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a solvent for this compound?
A1: this compound is sparingly soluble in aqueous solutions but is readily soluble in organic solvents like DMSO.[1][2] DMSO allows for the preparation of concentrated stock solutions of this compound, which can then be diluted to the desired working concentration in cell culture media or aqueous buffers.[1]
Q2: What is the recommended final concentration of DMSO in my cell culture experiments with this compound?
A2: It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible to avoid off-target effects and cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% is considered safe.[3][4] Some more robust cell lines may tolerate up to 0.5%, but this should be determined empirically for your specific cell type.[3] Primary cells are generally more sensitive to DMSO.[3]
Q3: What is a vehicle control and why is it essential in this compound experiments?
A3: A vehicle control is a crucial component of your experimental design. It consists of treating a set of cells with the same volume of the solvent (in this case, DMSO) used to dissolve this compound, but without the compound itself. This allows you to distinguish the effects of this compound from any potential biological effects of the DMSO solvent.[4][5]
Q4: I observed precipitation when diluting my this compound stock solution in the cell culture medium. What should I do?
A4: Precipitation can occur if the solubility limit of this compound is exceeded in the final aqueous solution. To address this, you can try the following:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, first dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume.
-
Vortexing/Mixing: Ensure thorough and immediate mixing upon dilution.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility.[2]
-
Prepare Fresh Dilutions: Do not store diluted aqueous solutions of this compound for extended periods, as the compound may precipitate over time. It is recommended to prepare fresh dilutions for each experiment.[1]
Q5: My vehicle control group is showing unexpected biological effects. What could be the cause?
A5: Even at low concentrations, DMSO is not completely inert and can have biological effects.[6][7] These can include alterations in gene expression, cell signaling, and even epigenetic modifications.[5][7] If your vehicle control shows significant effects, consider the following:
-
Lower the DMSO Concentration: Your cell line may be particularly sensitive to DMSO. Try reducing the final DMSO concentration if possible.
-
Perform a Dose-Response Curve for DMSO: Test a range of DMSO concentrations on your cells to determine the highest concentration that does not produce a significant biological effect in your assay.
-
Scrutinize the Literature: Check for published studies on your specific cell line to see if there is any known sensitivity to DMSO.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signaling in the vehicle control. | The final DMSO concentration may be too high, leading to off-target effects. | Perform a DMSO dose-response experiment to determine the no-effect concentration for your specific cell line and assay. Reduce the final DMSO concentration in your experiment accordingly. |
| Inconsistent results between experiments. | Variability in the preparation of this compound dilutions or the final DMSO concentration. | Prepare a large batch of this compound stock solution and aliquot it for single use to ensure consistency. Always use a calibrated pipette to add the stock solution to your media. |
| This compound appears less potent than expected. | This compound may have precipitated out of solution, reducing its effective concentration. | Visually inspect for any precipitate after dilution. If observed, follow the steps in FAQ Q4 to improve solubility. Consider preparing fresh dilutions immediately before use. |
| Cell death observed in both this compound treated and vehicle control groups. | The final DMSO concentration may be cytotoxic to your cells. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of DMSO concentrations to determine the maximum tolerated concentration for your cell line. |
Quantitative Data Summary
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Weight | 409.44 g/mol | [8] |
| IC₅₀ (Wnt/β-catenin pathway) | 180 nM | [9][10] |
| Solubility in DMSO | Soluble to 100 mM | |
| Solubility in DMSO (mg/mL) | >20.5 mg/mL | [2] |
Table 2: Recommended DMSO Concentrations in Cell Culture
| Cell Type | Recommended Final DMSO Concentration | Notes |
| Most Cell Lines | ≤ 0.1% | Generally considered safe with minimal off-target effects. |
| Some Robust Cell Lines | Up to 0.5% | Should be validated for each cell line and assay. |
| Primary Cells | ≤ 0.1% | More sensitive to DMSO-induced toxicity. |
Experimental Protocols
Protocol 1: Determining the Optimal DMSO Concentration and Setting Up a Vehicle Control for this compound Experiments
Objective: To determine the maximum concentration of DMSO that does not significantly affect the biological endpoint of interest and to properly set up a vehicle control for this compound experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (endo-IWR-1)
-
High-purity, sterile DMSO
-
Multi-well cell culture plates
-
Assay reagents for your specific biological endpoint (e.g., luciferase reporter assay, qPCR for Wnt target genes, Western blot for β-catenin)
Procedure:
Part 1: DMSO Dose-Response to Determine Non-Effective Concentration
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. For example, you could test final concentrations of 0.01%, 0.05%, 0.1%, 0.25%, and 0.5%. Also, include a "no DMSO" control.
-
Treatment: Remove the old medium from your cells and replace it with the medium containing the different concentrations of DMSO.
-
Incubation: Incubate the cells for the same duration as your planned this compound experiment.
-
Assay: Perform your specific biological assay to measure the endpoint of interest.
-
Analysis: Analyze the results to identify the highest concentration of DMSO that does not cause a significant change in your biological endpoint compared to the "no DMSO" control. This will be your maximum recommended final DMSO concentration for subsequent experiments.
Part 2: Setting Up the this compound Experiment with Appropriate Controls
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C.
-
Experimental Groups: Set up the following experimental groups:
-
Untreated Control: Cells in complete medium only.
-
Vehicle Control: Cells in complete medium containing the same final concentration of DMSO as the this compound treated groups (determined in Part 1).
-
This compound Treatment Group(s): Cells in complete medium with the desired concentration(s) of this compound.
-
-
Treatment:
-
For the vehicle control, add the appropriate volume of 100% DMSO to the culture medium.
-
For the this compound treatment groups, add the appropriate volume of the this compound stock solution to the culture medium.
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay and Analysis: Perform your biological assay and analyze the results. The effect of this compound should be determined by comparing the this compound treatment group to the vehicle control group.
Visualizations
Caption: Canonical Wnt signaling pathway and the inhibitory mechanism of this compound.
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
Caption: Experimental workflow for establishing the proper DMSO control concentration.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
IWR-1 stability in culture medium over time
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the stability of IWR-1 in culture medium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Inhibitor of Wnt Response-1) is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2][3] It functions by stabilizing the Axin-scaffolded destruction complex, which leads to the phosphorylation and subsequent proteasomal degradation of β-catenin.[1][4] This prevents the accumulation of β-catenin in the nucleus and the transcription of Wnt target genes.[1]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
This compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[5][6] It is recommended to prepare a concentrated stock solution in 100% DMSO, aliquot it into single-use volumes, and store it at -20°C for up to two years.[6] Avoid repeated freeze-thaw cycles.[7]
Q3: How stable is this compound in aqueous solutions and culture medium?
This compound is sparingly soluble in aqueous buffers and is known to be unstable in aqueous solutions at physiological pH. One study found this compound to be "extremely unstable" in murine plasma at physiological pH, with stability significantly improved at a pH of 1.5.[8][9][10] It is strongly recommended not to store this compound in aqueous solutions for more than one day.[5][6] For cell culture experiments, it is best to dilute the DMSO stock solution into the pre-warmed culture medium immediately before use.
Q4: What are the typical working concentrations for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell type and the specific experimental goals. However, a common working concentration range is between 2.5 µM and 10 µM.[1][3]
This compound Stability and Handling
While specific quantitative data on the stability of this compound in various cell culture media over time is limited in published literature, the available evidence suggests that its stability is a critical factor to consider for experimental reproducibility.
Summary of this compound Stability
| Condition | Solvent/Medium | Temperature | Known Stability | Recommendations |
| Powder | Solid | -20°C | ≥ 4 years[5] | Store desiccated and protected from light. |
| Stock Solution | DMSO | -20°C | ≥ 2 years[6] | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | PBS (pH 7.2) with DMSO | Room Temp | Not recommended for storage > 1 day[5][6] | Prepare fresh for immediate use. |
| Murine Plasma | Plasma (Physiological pH) | Room Temp / 4°C | Extremely unstable[8][9][10] | pH adjustment to 1.5 improves stability.[8][9][10] |
| Culture Medium | e.g., DMEM, RPMI | 37°C | Likely limited; data not readily available | Determine stability empirically for your specific medium and conditions. |
Experimental Protocols
Protocol for Assessing this compound Stability in Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound in a chosen cell culture medium over a specified time course at 37°C.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your chosen cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Sterile microcentrifuge tubes
-
37°C incubator
Methodology:
-
Prepare a 10 mM this compound Stock Solution: Dissolve the appropriate amount of this compound powder in 100% DMSO.
-
Prepare this compound Spiked Medium: Warm your cell culture medium to 37°C. Spike the medium with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Time Course Incubation:
-
Aliquot the this compound spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Sample Collection and Preparation:
-
At each time point, remove one tube from the incubator.
-
To precipitate proteins that may interfere with the analysis, add an equal volume of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method to separate and quantify this compound. A C18 column with a mobile phase gradient of water and acetonitrile (with or without 0.1% formic acid) is a common starting point.
-
Generate a standard curve using known concentrations of this compound in the same medium.
-
Inject the prepared samples and quantify the peak area corresponding to this compound.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point using the standard curve.
-
Plot the concentration of this compound versus time to determine its degradation profile and half-life in the culture medium.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in medium | - this compound has low aqueous solubility.- The final DMSO concentration is too low to maintain solubility.- The medium is not pre-warmed. | - Ensure the final DMSO concentration is sufficient (but still non-toxic).- Always add the this compound DMSO stock to pre-warmed (37°C) culture medium.- Mix gently but thoroughly immediately after adding the stock solution.- Filter the final medium through a 0.22 µm syringe filter if precipitation persists. |
| Loss of this compound activity over time | - this compound is degrading in the 37°C incubator. | - Change the culture medium with freshly prepared this compound every 24 hours or more frequently, depending on the determined stability.- Perform a time-course experiment to determine the optimal re-feeding schedule. |
| Inconsistent experimental results | - Variability in this compound stock solution preparation.- Degradation of this compound in the culture medium.- Freeze-thaw cycles of the stock solution. | - Use a freshly thawed aliquot of the stock solution for each experiment.- Strictly adhere to the protocol for preparing this compound containing medium.- Monitor and control the pH of your culture medium, as this compound stability is pH-sensitive. |
| Turbidity in the culture medium | - Bacterial or fungal contamination.- Precipitation of media components.[7] | - Check for contamination by microscopy and appropriate testing methods.- If no contamination is found, the turbidity may be due to this compound precipitation or interaction with media components. Refer to the precipitation troubleshooting above. |
Visualizations
Wnt Signaling Pathway and this compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Development and Validation of a Sensitive and Specific LC-MS/MS Method for this compound-Endo, a Wnt Signaling Inhibitor: Application to a Cerebral Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Sensitive and Specific LC-MS/MS Method for this compound-Endo, a Wnt Signaling Inhibitor: Application to a Cerebral Microdialysis Study [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting IWR-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address reproducibility issues with IWR-1 experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] It functions by inhibiting tankyrase enzymes (TNKS1 and TNKS2).[3] This inhibition leads to the stabilization of the Axin-scaffolded destruction complex.[4][5] A stable destruction complex promotes the phosphorylation and subsequent proteasomal degradation of β-catenin.[5][6] As a result, β-catenin does not translocate to the nucleus to activate target gene transcription.[7]
Q2: Is there a difference between this compound-endo and this compound-exo?
Yes, this is a critical point for experimental success. This compound exists as two diastereomers: endo and exo. The endo form is the active inhibitor of the Wnt pathway, while the exo form is significantly less active and can serve as a negative control.[5][6] Ensure you are using the correct this compound-endo isomer for your experiments.
Q3: How should I properly store and handle this compound?
Proper storage and handling are crucial for maintaining the compound's activity.
-
Storage: this compound in its solid, crystalline form is stable for at least four years when stored at -20°C.[6][8]
-
Solubility: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[6][8]
-
Aqueous Solutions: this compound has poor solubility in aqueous buffers. To prepare a working solution, first dissolve the compound in DMSO and then dilute it with your aqueous buffer of choice. It is not recommended to store aqueous solutions of this compound for more than one day due to potential instability and precipitation.[8]
Troubleshooting Guide
Q4: Why am I not observing the expected inhibitory effect of this compound on Wnt signaling?
Several factors could contribute to a lack of an observable effect. Consider the following possibilities:
| Potential Cause | Troubleshooting Steps |
| Incorrect Isomer | Verify that you are using the active This compound-endo diastereomer and not the inactive this compound-exo.[5] |
| Compound Degradation | Ensure that the compound has been stored correctly at -20°C as a solid. Prepare fresh aqueous working solutions for each experiment from a DMSO stock.[8] |
| Cell Line Insensitivity | The level of endogenous Wnt signaling can vary significantly between cell lines. Confirm that your cell line has an active canonical Wnt pathway. You can test this by using a positive control, such as a GSK3β inhibitor (e.g., CHIR99021), which should activate the pathway. |
| Suboptimal Concentration | The effective concentration of this compound can vary depending on the cell line and experimental conditions. The reported IC50 is 180 nM in L-cells expressing Wnt3A.[1] Perform a dose-response curve to determine the optimal concentration for your specific system. |
| Insufficient Incubation Time | The effects of this compound on β-catenin levels and downstream target gene expression may take several hours to become apparent. An incubation time of 24 to 48 hours is often used to assess the degradation of β-catenin. Conduct a time-course experiment to identify the optimal treatment duration. |
| High Cell Density | High cell confluence can sometimes alter signaling pathways. Ensure that your cells are in the exponential growth phase and not overly confluent. |
Q5: My results with this compound are highly variable between experiments. What could be the cause?
Inconsistent results can be frustrating. Here are some common sources of variability:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Passage Number | Use cells within a consistent and low passage number range, as cell lines can change their characteristics over time in culture. |
| Variability in Reagents | Use the same lot of this compound, media, and supplements for a set of comparative experiments. Small variations in reagent quality can impact results. |
| Inconsistent Handling of this compound | Prepare fresh dilutions of this compound for each experiment from a well-maintained stock solution. Avoid repeated freeze-thaw cycles of the DMSO stock. |
| Biological Fluctuation in Wnt Signaling | Wnt signaling can be influenced by factors such as cell cycle stage and serum components. Ensure consistent cell seeding density and serum concentrations. Consider serum-starving the cells before treatment if appropriate for your experimental design. |
| Assay Variability | For reporter assays, ensure consistent transfection efficiency. For western blots, ensure consistent protein loading and antibody performance. |
Experimental Protocols
Key Experiment: Measuring β-catenin Levels after this compound Treatment
This protocol provides a general framework for assessing the effect of this compound on β-catenin protein levels via Western blotting.
-
Cell Seeding: Plate your cells of interest at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Cell Treatment:
-
Prepare a stock solution of this compound-endo in DMSO (e.g., 10 mM).
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO).
-
Include a positive control for Wnt activation (e.g., Wnt3a conditioned media or a GSK3β inhibitor) and a negative control (e.g., this compound-exo).
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for β-catenin.
-
Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.
Data Presentation
Table 1: Example of Quantitative Data Summary for this compound Dose-Response Experiment
| Treatment | Concentration (µM) | Normalized β-catenin Level (Mean ± SD, n=3) |
| Vehicle (DMSO) | - | 1.00 ± 0.12 |
| This compound-endo | 0.1 | 0.85 ± 0.09 |
| This compound-endo | 1 | 0.42 ± 0.05 |
| This compound-endo | 10 | 0.15 ± 0.03 |
| This compound-exo | 10 | 0.95 ± 0.10 |
| Positive Control (e.g., Wnt3a) | - | 3.50 ± 0.45 |
Visualizations
Caption: Canonical Wnt signaling pathway and the mechanism of this compound inhibition.
Caption: A troubleshooting workflow for non-reproducible this compound experiments.
References
- 1. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. This compound-endo ≥95% (HPLC), solid, Wnt antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing IWR-1 Concentration for Different Cell Densities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the concentration of IWR-1, a potent Wnt signaling inhibitor, for various cell densities in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the Wnt signaling pathway?
This compound (Inhibitor of Wnt Response-1) is a small molecule that inhibits the canonical Wnt/β-catenin signaling pathway.[1][2][3] It functions by stabilizing the Axin-scaffolded destruction complex, which is responsible for the phosphorylation and subsequent degradation of β-catenin.[2] By stabilizing this complex, this compound promotes the destruction of β-catenin, preventing its accumulation in the cytoplasm and translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes.[1]
Q2: What is the typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a general working concentration range is between 1 µM and 10 µM.[2] The IC50 value for this compound in inhibiting the Wnt/β-catenin pathway in reporter assays is approximately 180 nM.[2][3][4]
Q3: How does cell density affect the efficacy of this compound?
Cell density can significantly influence the effectiveness of a drug.[5][6] This phenomenon, sometimes referred to as the "inoculum effect," can be attributed to several factors:
-
Drug availability per cell: At higher cell densities, the amount of drug available for each cell is lower, potentially reducing its effective concentration.[7]
-
Cell-cell communication and signaling: Intercellular communication and the expression of surface proteins can change with cell confluence, potentially altering the cellular response to a drug.[5]
-
Metabolic activity: Higher cell densities can lead to nutrient depletion and the accumulation of waste products, which may affect cell health and drug metabolism.[8]
Therefore, it is crucial to optimize the this compound concentration for your specific cell seeding density.
Q4: I am not seeing the expected inhibition of Wnt signaling. What are some common causes?
Several factors could contribute to a lack of response:
-
Suboptimal this compound Concentration: The concentration may be too low for your cell density. It is recommended to perform a dose-response experiment.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase.
-
Reagent Quality: Verify the quality and proper storage of your this compound stock solution. This compound is typically dissolved in DMSO and stored at -20°C.[2]
-
Readout Sensitivity: Your assay for measuring Wnt pathway inhibition (e.g., TOP/FOP flash reporter assay, qPCR for Wnt target genes, or Western blot for β-catenin) may not be sensitive enough.
Troubleshooting Guide: Optimizing this compound Concentration
This guide will walk you through determining the optimal this compound concentration for your specific cell density.
Problem: Inconsistent or suboptimal inhibition of Wnt signaling with this compound.
Solution: Perform a dose-response experiment at different cell densities.
Experimental Protocol: Dose-Response of this compound at Varying Cell Densities
Objective: To determine the optimal concentration of this compound required to inhibit Wnt signaling at different cell seeding densities.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Wnt pathway agonist (e.g., Wnt3a conditioned media or CHIR99021), if required to stimulate the pathway
-
Multi-well plates (e.g., 96-well or 24-well)
-
Assay reagents for measuring Wnt signaling (e.g., luciferase reporter assay kit, qPCR primers for Axin2, or antibodies for β-catenin)
Methodology:
-
Cell Seeding:
-
Prepare cell suspensions at three different densities: Low, Medium, and High. The exact cell numbers will depend on your cell type's growth characteristics. As a starting point, you can aim for confluencies that will be around 30%, 50%, and 70% at the time of drug treatment.[5]
-
Seed the cells into multi-well plates. Plate each density in a sufficient number of wells to test a range of this compound concentrations and controls.
-
-
This compound Treatment:
-
After allowing the cells to adhere (typically 24 hours), replace the medium with fresh medium containing serial dilutions of this compound. A common concentration range to test is 0.1 µM to 20 µM.
-
Include the following controls for each cell density:
-
Vehicle control (DMSO, at the same final concentration as the highest this compound dose).
-
Positive control (if applicable, cells treated with a Wnt agonist).
-
Untreated control.
-
-
-
Incubation:
-
Incubate the plates for a duration appropriate for your assay (e.g., 24-48 hours).
-
-
Wnt Pathway Activity Readout:
-
Measure the Wnt signaling activity using your chosen method (e.g., luciferase assay, qPCR, or Western blot).
-
Data Presentation:
The results of this experiment can be summarized in the following tables:
Table 1: Recommended Seeding Densities for a 96-well Plate (Example)
| Seeding Density | Cells per well | Target Confluency at Treatment |
| Low | 2,500 | ~30% |
| Medium | 5,000 | ~50% |
| High | 10,000 | ~70% |
Table 2: Example Dose-Response Data for Wnt Signaling Inhibition (%)
| This compound Conc. (µM) | Low Density (30%) | Medium Density (50%) | High Density (70%) |
| 0 (Vehicle) | 0% | 0% | 0% |
| 0.1 | 25% | 15% | 5% |
| 0.5 | 60% | 45% | 20% |
| 1.0 | 85% | 70% | 40% |
| 2.5 | 95% | 88% | 65% |
| 5.0 | 98% | 95% | 85% |
| 10.0 | 99% | 98% | 95% |
| 20.0 | 99% | 99% | 98% |
Visual Guides
Wnt Signaling Pathway and this compound Mechanism of Action
Caption: this compound inhibits Wnt signaling by stabilizing the β-catenin destruction complex.
Experimental Workflow for this compound Optimization
Caption: Workflow for optimizing this compound concentration across different cell densities.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting suboptimal this compound performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. reagentsdirect.com [reagentsdirect.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of cell density on drug-induced cell kill kinetics in vitro (inoculum effect) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Functional relationship between bacterial cell density and the efficacy of antibiotics. [scholars.duke.edu]
- 8. cellculturecompany.com [cellculturecompany.com]
minimizing IWR-1 precipitation in working solutions
Welcome to the technical support center for IWR-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly the prevention of its precipitation in working solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[1][2] Solubility in DMSO is reported to be between 20 mg/mL and 85.8 mg/mL.[1][3] For complete dissolution, sonication or warming the solution to 37°C may be beneficial.[3][4][5]
Q2: How should I prepare my aqueous working solution of this compound from a DMSO stock to avoid precipitation?
A2: To prevent precipitation when preparing your aqueous working solution, it is crucial to first dissolve this compound in DMSO to make a concentrated stock solution. This stock solution should then be serially diluted in the aqueous buffer or cell culture medium to the final desired concentration.[1][2][3] Avoid adding the concentrated DMSO stock directly to your aqueous solution. Pre-warming both the stock solution and the culture medium to 37°C before dilution can also help prevent precipitation.[3][6]
Q3: What is the recommended storage condition for this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[2][3][7] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5][6][7][8]
Q4: For how long can I store my aqueous working solution of this compound?
A4: It is not recommended to store aqueous working solutions of this compound for more than one day due to its limited stability and potential for precipitation.[1][2] These solutions should be prepared fresh for each experiment.
Q5: What are the typical working concentrations of this compound in cell culture experiments?
A5: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, a general working concentration range is between 1 µM and 10 µM.[5][6][9] The IC50 value for the inhibition of the Wnt/β-catenin pathway reporter is approximately 180 nM.[4][5][6][9][10][11]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
Problem: Precipitate is observed after diluting the this compound DMSO stock solution into my aqueous buffer or cell culture medium.
Step 1: Review your solution preparation protocol.
-
Initial Dissolution: Was the this compound powder fully dissolved in DMSO before further dilution? If not, try sonicating or warming the stock solution to 37°C to ensure complete dissolution.[3][5]
-
Dilution Method: Did you add the concentrated DMSO stock directly to the aqueous solution? This can cause the compound to crash out of solution. It is recommended to perform a serial dilution of the stock in your aqueous medium.[3]
-
Temperature: Were the stock solution and the aqueous diluent at significantly different temperatures? A sudden drop in temperature upon mixing can reduce solubility. Try pre-warming both solutions to 37°C.[3][6]
Step 2: Assess the final concentration of this compound and DMSO.
-
This compound Concentration: Is the final concentration of this compound too high for its aqueous solubility? The solubility of this compound in a 1:3 DMSO:PBS solution is approximately 0.25 mg/mL.[1][2] If your target concentration is higher, you may be exceeding its solubility limit.
-
DMSO Concentration: While DMSO aids in solubility, its final concentration in cell culture should ideally not exceed 0.5% to avoid cytotoxicity.[6]
Step 3: If precipitation persists, try the following:
-
Ultrasonic Bath: If a precipitate forms in your final working solution, a brief treatment in an ultrasonic bath may help to redissolve it.[3]
-
Fresh Reagents: Ensure that your DMSO is of high quality and anhydrous, as moisture can affect the solubility of compounds.[12] Prepare fresh working solutions for each experiment.[1][2]
Quantitative Data Summary
| Parameter | Value | Solvent/Medium | Reference(s) |
| Solubility in DMSO | 20 mg/mL - 85.8 mg/mL | DMSO | [1][3] |
| Solubility in Aqueous Buffer | Sparingly soluble | Aqueous Buffers | [1][2] |
| Solubility in 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | 1:3 DMSO:PBS (pH 7.2) | [1][2] |
| Recommended Stock Solution Storage | -20°C or -80°C (in aliquots) | DMSO | [2][3][6][7][8] |
| Aqueous Working Solution Stability | ≤ 1 day | Aqueous Buffers/Media | [1][2] |
| Typical Cell Culture Working Concentration | 1 µM - 10 µM | Cell Culture Media | [5][6][9] |
| IC50 (Wnt/β-catenin reporter) | ~180 nM | Cell-based assay | [4][5][6][9][10][11] |
Experimental Protocols & Visualizations
Experimental Protocol: Preparation of this compound Working Solution
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the this compound powder and DMSO to come to room temperature.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the this compound vial to achieve a 10 mM concentration.
-
Vortex thoroughly to dissolve. If necessary, warm the solution to 37°C for 3-5 minutes or sonicate until the powder is completely dissolved.[3][6]
-
-
Store the Stock Solution:
-
Prepare the Final Working Solution (Example for 10 µM):
-
Thaw an aliquot of the 10 mM this compound stock solution at 37°C.[6]
-
Perform a serial dilution. For example, to make a 10 µM solution, you can add 1 µL of the 10 mM stock to 999 µL of pre-warmed culture medium.
-
Mix gently by pipetting or inverting the tube.
-
Use the freshly prepared working solution immediately.
-
Diagrams
Caption: Canonical Wnt signaling pathway with this compound's mechanism of action.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. This compound | Wnt Inhibitor | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. gsk3b.com [gsk3b.com]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. InSolution Wnt Antagonist I, this compound- endo [sigmaaldrich.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. stemcell.com [stemcell.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
Validation & Comparative
A Comparative Guide to Alternative Small Molecule Inhibitors of the Wnt Pathway
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway plays a pivotal role in embryonic development, adult tissue homeostasis, and its dysregulation is a hallmark of various cancers. This has led to the development of numerous small molecule inhibitors targeting different components of this pathway. This guide provides a comparative overview of four key alternative small molecule inhibitors: IWP-3, IWR-1, XAV939, and Pyrvinium. The information presented herein is collated from various studies to aid researchers in selecting the appropriate tool for their specific experimental needs.
Wnt Signaling Pathway and Points of Inhibition
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This triggers a cascade of events leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription. The small molecule inhibitors discussed in this guide target distinct points within this pathway, as illustrated below.
Caption: Canonical Wnt signaling pathway with points of intervention by small molecule inhibitors.
Quantitative Performance of Wnt Pathway Inhibitors
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for IWP-3, this compound, XAV939, and Pyrvinium from various studies. It is important to note that these values were determined in different cell lines and under varying experimental conditions, which can influence the apparent potency of the inhibitors. Therefore, direct comparison of IC50 values across different studies should be made with caution.
Table 1: IWP-3 Performance Data
| Target | Assay | Cell Line | IC50 | Citation |
| Porcupine (Porcn) | Wnt Reporter Assay | - | 40 nM | [1] |
Table 2: this compound Performance Data
| Target | Assay | Cell Line | IC50 | Citation |
| Tankyrase (TNKS) 1/2 (indirect) | Wnt/β-catenin Reporter Assay | - | 180 nM | [1] |
| Wnt Pathway | TCF/LEF Reporter Assay | DLD-1 | 0.21 µM | [2] |
Table 3: XAV939 Performance Data
| Target | Assay | Cell Line | IC50 | Citation |
| Tankyrase (TNKS) 1 | - | - | 11 nM | [2] |
| Tankyrase (TNKS) 2 | - | - | 4 nM | [2] |
| Wnt Pathway | TCF/LEF Reporter Assay | DLD-1 | 0.13 µM | [2] |
Table 4: Pyrvinium Performance Data
| Target | Assay | Cell Line | IC50 |
| Casein Kinase 1α (CK1α) | Cell Proliferation | CML cell lines (K562, LAMA84, KU812) | 50-200 nM |
| Wnt Signaling | - | Colon cancer cells | Low nanomolar range |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below. These protocols are intended as a general guide and may require optimization for specific cell lines and experimental conditions.
TCF/LEF Luciferase Reporter Assay
This assay is a widely used method to quantify the activity of the canonical Wnt signaling pathway. It relies on a reporter construct containing a luciferase gene under the control of a promoter with multiple TCF/LEF binding sites.
Workflow Diagram:
Caption: Workflow for a TCF/LEF Luciferase Reporter Assay.
Materials:
-
HEK293T, SW480, or DLD-1 cells
-
TCF/LEF Luciferase Reporter Plasmid (e.g., TOPFlash)
-
Renilla Luciferase Control Plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Wnt3a conditioned media or recombinant Wnt3a
-
Small molecule inhibitors (IWP-3, this compound, XAV939, Pyrvinium)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with the TCF/LEF reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: 24 hours post-transfection, replace the media with fresh media containing either Wnt3a conditioned media (to activate the pathway) and the small molecule inhibitor at various concentrations, or Wnt3a and a vehicle control (e.g., DMSO).
-
Lysis and Measurement: 24-48 hours after treatment, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
Western Blot for β-catenin
This technique is used to detect and quantify the levels of β-catenin protein in cell lysates, providing a direct measure of its stabilization in response to Wnt pathway modulation.
Workflow Diagram:
Caption: Workflow for Western Blot analysis of β-catenin.
Materials:
-
SW480 or other relevant cancer cell lines
-
Small molecule inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-β-catenin
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of Wnt inhibitors for a specified time. Lyse the cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Denature protein lysates and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against β-catenin overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT/WST-1)
These colorimetric assays are used to assess the effect of the inhibitors on cell proliferation and viability. Metabolically active cells reduce a tetrazolium salt (MTT or WST-1) to a colored formazan product, which can be quantified by measuring absorbance.
Workflow Diagram:
Caption: Workflow for a Cell Viability Assay (MTT/WST-1).
Materials:
-
Cancer cell lines (e.g., SW480, DLD-1)
-
Small molecule inhibitors
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the Wnt inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours).
-
Reagent Addition and Incubation: Add the MTT or WST-1 reagent to each well and incubate for 1-4 hours. If using MTT, a solubilization solution must be added to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
References
Confirming IWR-1 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and engages its intended target within a cell is a critical step in preclinical research. This guide provides a comparative overview of methods to confirm target engagement of IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway. We present experimental data and detailed protocols for key assays, comparing this compound with an alternative small molecule, XAV939, and a genetic approach, siRNA-mediated knockdown of the target protein, tankyrase.
This compound is a small molecule that inhibits the Wnt/β-catenin signaling pathway by stabilizing the β-catenin destruction complex.[1][2] Its direct cellular targets are the tankyrase enzymes, TNKS1 and TNKS2.[3] By inhibiting tankyrase, this compound prevents the poly-ADP-ribosylation of Axin, a key scaffold protein in the destruction complex. This leads to the stabilization of Axin, enhanced phosphorylation and subsequent degradation of β-catenin, and ultimately, the downregulation of Wnt target gene transcription.[4][5]
Comparison of Methods to Confirm Target Engagement
To validate the cellular activity of this compound and compare its efficacy, several experimental approaches can be employed. Below is a summary of quantitative data from various studies comparing this compound, XAV939 (another tankyrase inhibitor), and siRNA-mediated knockdown of tankyrase.
| Parameter | This compound | XAV939 | siRNA (TNKS1/2) | Reference |
| Target | Tankyrase 1/2 | Tankyrase 1/2 | Tankyrase 1/2 mRNA | [3] |
| IC50 (TCF/LEF Reporter Assay) | ~50-180 nM | ~4-11 nM | Not Applicable | [3][6][7] |
| Axin2 Protein Levels | Increased | Increased | Increased | [1][2][8] |
| Nuclear β-catenin Levels | Decreased | Decreased | Decreased | [9][10][11] |
| Wnt Target Gene Expression (e.g., Axin2, c-Myc) | Decreased | Decreased | Decreased | [2][12] |
Visualizing the Wnt/β-catenin Signaling Pathway and this compound's Mechanism of Action
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention for this compound.
Experimental Protocols
Here we provide detailed protocols for three key experiments to confirm this compound target engagement.
TCF/LEF Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the Wnt/β-catenin pathway.
Workflow:
Protocol:
-
Cell Seeding: Seed HEK293T cells stably expressing a TCF/LEF firefly luciferase reporter and a constitutively expressed Renilla luciferase control into a 96-well plate at a density of 30,000-35,000 cells per well.[13][14]
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or XAV939. For siRNA experiments, transfect cells with siRNAs targeting TNKS1/2 or a non-targeting control 48-72 hours prior to the assay.
-
Wnt Stimulation: After a 1-hour pre-treatment with the inhibitors, stimulate the cells with Wnt3a-conditioned media or recombinant Wnt3a (e.g., 100 ng/mL) for 16-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity in this compound treated cells compared to control cells indicates target engagement.
Western Blotting for Axin2 and β-catenin
This method directly assesses the protein levels of key components of the Wnt pathway.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The WNT/β-catenin signaling inhibitor XAV939 enhances the elimination of LNCaP and PC-3 prostate cancer cells by prostate cancer patient lymphocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Cross-Validation of IWR-1 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor IWR-1 with genetic models that modulate the Wnt/β-catenin signaling pathway. This compound is a small molecule that antagonizes Wnt signaling by stabilizing Axin proteins, key components of the β-catenin destruction complex. This guide will objectively compare the performance of this compound with genetic approaches that mimic its mechanism of action, supported by experimental data.
Wnt/β-catenin Signaling Pathway and Points of Intervention
The canonical Wnt/β-catenin signaling pathway is crucial in embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. In the absence of a Wnt ligand, a destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt signaling inhibits this process, leading to the accumulation of β-catenin, its translocation to the nucleus, and the activation of target gene transcription.
This compound and genetic models that stabilize Axin both act to enhance the activity of the β-catenin destruction complex, thereby inhibiting Wnt signaling.
Wnt signaling pathway with intervention points for this compound and genetic models.
Quantitative Comparison of this compound and Genetic Models
The following table summarizes the comparative effects of this compound treatment and genetic models of Axin stabilization on key components and readouts of the Wnt/β-catenin pathway. Data is compiled from studies using various cell lines.
| Parameter | This compound Treatment | Genetic Model (Axin2 Overexpression) | Reference(s) |
| Axin1 Protein Level | Increased | No significant change | [1] |
| Axin2 Protein Level | Significantly Increased | Significantly Increased | [1] |
| Total β-catenin Level | Decreased | Decreased | [2] |
| Phospho-β-catenin (Ser33/37/Thr41) Level | Increased | Increased (presumed) | [3] |
| Wnt/β-catenin Reporter Activity (TOPFlash) | Significantly Decreased | Significantly Decreased | [1] |
| Wnt Target Gene Expression (e.g., AXIN2) | Decreased | Decreased | [3] |
Experimental Workflow: A Comparative Study
A typical workflow to cross-validate the effects of this compound with a genetic model, such as doxycycline-inducible Axin2 overexpression, is outlined below.
Workflow for comparing this compound and a genetic model of Axin stabilization.
Experimental Protocols
This compound Treatment
-
Cell Culture: Plate cells (e.g., DLD-1, HEK293T) in appropriate growth medium and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound-endo in DMSO (e.g., 10 mM).
-
Treatment: Dilute the this compound stock solution to the desired final concentration (typically 1-10 µM) in fresh cell culture medium.[3] Replace the existing medium with the this compound containing medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Analysis: Harvest cells for downstream analysis such as Western blotting, qPCR, or reporter assays.
Generation of a Doxycycline-Inducible Axin2 Overexpression Cell Line
This protocol outlines the generation of a stable cell line with inducible Axin2 expression using a Tet-On system.
-
Vector Construction: Clone the human AXIN2 cDNA into a doxycycline-inducible expression vector (e.g., pTRE-Tight).
-
Transfection: Co-transfect the host cell line (e.g., HEK293T) with the Axin2 expression vector and a regulatory vector expressing the tetracycline transactivator (rtTA), such as pcDNA6/TR.[4]
-
Selection: Select for stably transfected cells by adding the appropriate antibiotics to the culture medium (e.g., G418 for the rtTA vector and hygromycin for the expression vector).
-
Clonal Expansion: Isolate and expand single antibiotic-resistant colonies to establish clonal cell lines.
-
Validation: Screen individual clones for doxycycline-inducible Axin2 expression. Treat cells with varying concentrations of doxycycline (e.g., 10-1000 ng/mL) for 24-48 hours and assess Axin2 protein levels by Western blot.[5]
-
Experimental Use: Once a validated clone is established, Axin2 expression can be induced by adding doxycycline to the culture medium at the optimal concentration.
Western Blot Analysis
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against Axin1, Axin2, β-catenin, phospho-β-catenin (Ser33/37/Thr41), and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
TCF/LEF Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).[6][7]
-
Treatment/Induction: After 24 hours, treat the cells with this compound or induce Axin2 expression with doxycycline.
-
Lysis and Measurement: After the desired treatment duration (e.g., 16-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[6][8]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Conclusion
This guide demonstrates that the pharmacological inhibitor this compound effectively phenocopies genetic models of Axin stabilization by promoting the degradation of β-catenin and inhibiting Wnt/β-catenin signaling. The comparative data and experimental protocols provided herein serve as a valuable resource for researchers validating the on-target effects of this compound and for those choosing between chemical and genetic approaches to modulate this critical signaling pathway. The cross-validation between this compound and genetic models strengthens the confidence in experimental findings and their interpretation.
References
- 1. biomol.com [biomol.com]
- 2. AXIN2 Reduces the Survival of Porcine Induced Pluripotent Stem Cells (piPSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducible Protein Expression Using the T-REx System | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
IWR-1 vs. Other Tankyrase Inhibitors: A Comparative Guide for Cancer Research
A detailed comparison of IWR-1 against other prominent tankyrase inhibitors, including XAV939, G007-LK, and OM-153, for cancer studies. This guide provides a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Tankyrase inhibitors have emerged as a promising class of anti-cancer agents due to their crucial role in modulating the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. These inhibitors function by preventing the poly-ADP-ribosylation (PARsylation) of Axin, a key scaffold protein in the β-catenin destruction complex. This stabilization of Axin leads to the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival.[1][2] this compound was one of the early identified tankyrase inhibitors that demonstrated the therapeutic potential of targeting this pathway.[3] This guide provides a comparative analysis of this compound and other notable tankyrase inhibitors, focusing on their potency, selectivity, and application in cancer studies.
Performance Comparison of Tankyrase Inhibitors
The efficacy of tankyrase inhibitors is primarily evaluated based on their half-maximal inhibitory concentration (IC50) against the tankyrase enzymes (TNKS1 and TNKS2) and their growth-inhibitory effects on cancer cell lines. The following table summarizes the available quantitative data for this compound and other key inhibitors.
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 (Wnt Reporter Assay) | Cell Line Growth Inhibition (GI50/IC50) | Binding Site | Key Characteristics & References |
| This compound | TNKS1, TNKS2 | TNKS1: 131 nM[4], TNKS2: 56 nM[4] | 180 nM (in L-cells expressing Wnt3A)[5][6][7] | Osteosarcoma (MG-63, MNNG-HOS): Effective at 2.5-10 µM[5] | Adenosine subsite[8] | Selective for tankyrases over PARP1/2.[4][8] Stabilizes Axin, promotes β-catenin phosphorylation.[5] Attenuates Wnt/β-catenin signaling in cancer stem-like cells.[9][10] |
| XAV939 | TNKS1, TNKS2, PARP1, PARP2 | TNKS1: 5 nM[11][12], TNKS2: 2 nM[11][12] | DLD-1 cells: 0.707 µM[11] | A549: 12.3 µM[11], COLO 320DM: 17 µM[11], DLD-1: 0.6-1.0 µM[3], NCI-H446: 20.02 µM[13], B16F10: 1.38 µM[14] | Nicotinamide site[8] | Potent inhibitor of both tankyrases.[11][12] Also inhibits PARP1 and PARP2.[4][8] Stabilizes Axin to stimulate β-catenin degradation.[11] |
| G007-LK | TNKS1, TNKS2 | TNKS2: 25 nM[8] | Not specified in snippets | ABC-1: GI50 < 200 nM[15] | Adenosine subsite[8] | A potent and selective tankyrase inhibitor.[16] Used in studies to identify response signatures in tumor cell lines.[15] Can cause severe ileum toxicity in preclinical models.[1] |
| OM-153 | TNKS1, TNKS2 | Not specified in snippets | Not specified in snippets | COLO 320DM: Effective at 0.33-10 mg/kg (in vivo)[17][18][19] | Adenosine pocket[18] | Novel, potent, and selective 1,2,4-triazole-based inhibitor.[18][19] Demonstrates antitumor efficacy with a therapeutic window, showing less gastrointestinal toxicity compared to other inhibitors at effective doses.[1][17][18] |
| WIKI4 | TNKS1, TNKS2 | TNKS1: 26 nM[8] | Not specified in snippets | Not specified in snippets | Adenosine subsite[8] | High potency, comparable to XAV939.[8] Selective for tankyrases over other ARTD family members.[8] |
| 2X-121 (E7449) | PARP1/2, TNKS1/2 | Not specified in snippets | Not specified in snippets | Not specified in snippets | Not specified in snippets | A dual PARP and tankyrase inhibitor that has entered Phase 1 clinical trials.[20][21] |
| STP1002 | TNKS1/2 | Not specified in snippets | Not specified in snippets | Not specified in snippets | Not specified in snippets | A tankyrase-selective inhibitor with preclinical antitumor efficacy and reduced on-target GI toxicity.[1] Has entered clinical trials.[18] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for tankyrase inhibitors in cancer involves the inhibition of the Wnt/β-catenin signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: Wnt/β-catenin signaling pathway and the role of tankyrase inhibitors.
Caption: A typical experimental workflow for evaluating tankyrase inhibitors.
Detailed Experimental Protocols
A comprehensive evaluation of tankyrase inhibitors involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays cited in the literature.
Tankyrase Enzymatic Inhibition Assay
-
Objective: To determine the biochemical potency (IC50) of inhibitors against TNKS1 and TNKS2.
-
Principle: This assay measures the accumulation of poly(ADP-ribose) (PAR) as a result of tankyrase enzymatic activity.
-
Methodology:
-
Recombinant human tankyrase 1 or 2 is incubated with the inhibitor at various concentrations.
-
The enzymatic reaction is initiated by adding NAD+ (the substrate for PARsylation).
-
The reaction is allowed to proceed for a set time at a specific temperature (e.g., 25°C for 30 minutes).
-
The amount of PAR produced is quantified. This can be done using an immunochemical method where PAR is captured on a nitrocellulose membrane and detected using an anti-PAR antibody followed by a chemiluminescent secondary antibody.[22]
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Wnt/β-catenin Reporter Assay (TOPFlash Assay)
-
Objective: To measure the cellular potency of inhibitors in blocking the Wnt/β-catenin signaling pathway.
-
Principle: This assay utilizes a luciferase reporter gene under the control of a TCF/LEF responsive promoter. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified.
-
Methodology:
-
Cancer cells (e.g., HEK293, DLD-1) are co-transfected with a TOPFlash reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
The cells are treated with a Wnt agonist (e.g., Wnt3a conditioned media or LiCl) to activate the pathway, in the presence of varying concentrations of the tankyrase inhibitor.[16]
-
After a suitable incubation period (e.g., 24 hours), the cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
The IC50 value is determined by the concentration of the inhibitor that causes a 50% reduction in luciferase activity.
-
Cell Viability and Proliferation Assay (MTT or MTS Assay)
-
Objective: To assess the effect of tankyrase inhibitors on the growth and viability of cancer cells.
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of the tankyrase inhibitor for a specific duration (e.g., 48-96 hours).[5]
-
MTT or MTS reagent is added to the wells. Viable cells with active metabolism convert the reagent into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is calculated.
-
Western Blot Analysis for Axin and β-catenin Stabilization
-
Objective: To confirm the mechanism of action by observing the stabilization of Axin and the degradation of β-catenin.
-
Principle: Western blotting allows for the detection and quantification of specific proteins in cell lysates.
-
Methodology:
-
Cancer cells are treated with the tankyrase inhibitor for a defined period.
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for Axin, β-catenin, and a loading control (e.g., actin or GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein levels. An increase in Axin levels and a decrease in β-catenin levels would be expected.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and toxicity of tankyrase inhibitors in a living organism.
-
Methodology:
-
Human cancer cells (e.g., COLO 320DM) are subcutaneously implanted into immunodeficient mice.[16][17]
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the tankyrase inhibitor (e.g., via oral gavage) at a specific dose and schedule, while the control group receives a vehicle.[17]
-
Tumor volume is measured regularly throughout the study.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, the tumors are excised and may be used for further analysis (e.g., western blotting for target engagement). Histopathological analysis of organs, particularly the gastrointestinal tract, is often performed to assess for on-target toxicity.[17][18]
-
Conclusion
This compound is a valuable tool for studying the Wnt/β-catenin pathway, demonstrating selectivity for tankyrases over other PARP family members. However, in terms of potency, other inhibitors such as XAV939 and WIKI4 exhibit lower biochemical IC50 values. A significant challenge in the clinical development of tankyrase inhibitors has been on-target gastrointestinal toxicity.[1][18] Newer generation inhibitors like OM-153 and STP1002 are being developed with the aim of achieving a better therapeutic window, showing promising preclinical anti-tumor efficacy with reduced toxicity.[1][17][18] The choice of inhibitor for a particular cancer study will depend on the specific research question, the required potency and selectivity, and the experimental model being used. This guide provides a foundational comparison to aid researchers in making an informed decision.
References
- 1. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. stemcell.com [stemcell.com]
- 8. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting β-catenin using XAV939 nanoparticle promotes immunogenic cell death and suppresses conjunctival melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aminer.org [aminer.org]
- 20. Facebook [cancer.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IWR-1 Specificity in the Landscape of Wnt Signaling Inhibitors
For researchers, scientists, and drug development professionals, the precise modulation of the Wnt signaling pathway is crucial for both basic research and therapeutic applications. This guide provides an objective comparison of the Wnt inhibitor IWR-1 with other commercially available alternatives, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool for specific research needs.
This compound (Inhibitor of Wnt Response-1) is a small molecule that has gained prominence for its ability to suppress the canonical Wnt/β-catenin signaling pathway. Its specificity is a key consideration for researchers aiming to dissect the intricate roles of Wnt signaling with minimal confounding off-target effects. This guide delves into the specificity of this compound by comparing its mechanism of action and inhibitory profile with other classes of Wnt inhibitors.
Mechanism of Action: A Tale of Two Binding Sites
This compound functions as a tankyrase inhibitor, but its mode of action is distinct from other well-known tankyrase inhibitors like XAV939. This compound stabilizes the β-catenin destruction complex, a key cellular machinery responsible for degrading β-catenin and keeping Wnt signaling in an "off" state. It achieves this by binding to and stabilizing Axin, a core scaffold protein of the destruction complex.[1]
This contrasts with XAV939, which also inhibits tankyrase 1 and 2 (TNKS1/2) but does so by competing with NAD+ at the nicotinamide binding site.[2][3] this compound, on the other hand, binds to an induced pocket in the adenosine-ribose binding domain of tankyrases.[3] This fundamental difference in the binding site is a primary determinant of their respective specificity profiles. While both effectively inhibit the Wnt pathway by preventing the PARsylation-dependent degradation of Axin, their interactions with other proteins can differ.
dot graph Wnt_Pathway { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead="normal", color="#5F6368"];
// Nodes Wnt [label="Wnt Ligand", fillcolor="#FBBC05"]; Porcupine [label="Porcupine", fillcolor="#F1F3F4"]; Frizzled_LRP [label="Frizzled/LRP5/6", fillcolor="#FBBC05"]; Dvl [label="Dishevelled (Dvl)", fillcolor="#F1F3F4"]; DestructionComplex [label="β-catenin\nDestruction Complex\n(Axin, APC, GSK3β, CK1)", shape=ellipse, fillcolor="#EA4335"]; Tankyrase [label="Tankyrase\n(TNKS1/2)", fillcolor="#F1F3F4"]; beta_catenin_cyto [label="β-catenin\n(cytoplasm)", fillcolor="#4285F4"]; beta_catenin_nuc [label="β-catenin\n(nucleus)", fillcolor="#4285F4"]; TCF_LEF [label="TCF/LEF", fillcolor="#34A853"]; Wnt_Target_Genes [label="Wnt Target Genes", fillcolor="#34A853"];
// Inhibitor Nodes IWP2_LGK974 [label="IWP-2, LGK974", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NSC668036_FJ9 [label="NSC668036, FJ9", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IWR1_XAV939 [label="this compound, XAV939", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ICG001_PNU74654 [label="ICG-001, PNU-74654", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pathway Flow Wnt -> Frizzled_LRP; Frizzled_LRP -> Dvl; Dvl -> DestructionComplex [label="inhibition", style=dashed, arrowhead=tee]; DestructionComplex -> beta_catenin_cyto [label="degradation", style=dashed, arrowhead=tee]; beta_catenin_cyto -> beta_catenin_nuc; beta_catenin_nuc -> TCF_LEF; TCF_LEF -> Wnt_Target_Genes [label="transcription"]; Tankyrase -> DestructionComplex [label="destabilization of Axin", style=dashed, arrowhead=tee]; Porcupine -> Wnt [label="Wnt palmitoylation\n& secretion"];
// Inhibitor Actions IWP2_LGK974 -> Porcupine [arrowhead=tee, color="#EA4335", style=bold]; NSC668036_FJ9 -> Dvl [arrowhead=tee, color="#EA4335", style=bold]; IWR1_XAV939 -> Tankyrase [arrowhead=tee, color="#EA4335", style=bold]; ICG001_PNU74654 -> TCF_LEF [arrowhead=tee, color="#EA4335", style=bold, label="inhibit β-catenin interaction"];
// Graph Attributes graph [bgcolor="#FFFFFF", size="7.6, 5", ratio=fill]; } Wnt signaling pathway with inhibitor targets.
Quantitative Comparison of Wnt Inhibitors
The efficacy of a Wnt inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the IC50 values for this compound and other commonly used Wnt inhibitors, categorized by their respective targets within the pathway. It is important to note that direct comparison of IC50 values across different studies should be approached with caution, as experimental conditions such as cell lines, assay formats, and incubation times can significantly influence the results.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Tankyrase 1/2 | Wnt/β-catenin Reporter Assay (L-Wnt-STF cells) | 180 | [4] |
| Tankyrase 1 (TNKS1/PARP5a) | In vitro auto-PARsylation | 131 | [3] | |
| Tankyrase 2 (TNKS2/PARP5b) | In vitro auto-PARsylation | 56 | [3] | |
| PARP1/2 | In vitro auto-PARsylation | >18,750 | [3] | |
| XAV939 | Tankyrase 1 (TNKS1) | In vitro auto-PARsylation | 11 | [3] |
| Tankyrase 2 (TNKS2) | In vitro auto-PARsylation | 4 | [3] | |
| PARP1 | In vitro auto-PARsylation | 2,200 | [3] | |
| PARP2 | In vitro auto-PARsylation | 110 | [3] | |
| IWP-2 | Porcupine (PORCN) | Wnt Palmitoylation Assay | 27 | [5] |
| LGK974 | Porcupine (PORCN) | Wnt Reporter Assay | 0.4 | [6][7] |
| NSC668036 | Dishevelled (Dvl) PDZ domain | Binding Assay (Kd) | 240,000 | [8] |
| FJ9 | Dishevelled (Dvl) PDZ domain | Wnt Reporter Assay | ~50,000-75,000 | [9] |
| ICG-001 | β-catenin/CBP | TCF/β-catenin Reporter Assay | 3,000 | [10] |
| PNU-74654 | β-catenin/TCF4 | Binding Assay (Kd) | 450 | [11][12] |
| β-catenin/TCF4 | Wnt/β-catenin Reporter Assay (NCI-H295 cells) | 129,800 | [13] |
Specificity Profile of this compound
-
High Selectivity for Tankyrases over PARP1/2: this compound demonstrates significant selectivity for Tankyrase 1 and 2 over the closely related PARP1 and PARP2 enzymes.[3] This is a crucial advantage as off-target inhibition of PARP1/2 can lead to unintended biological consequences, including effects on DNA repair and genomic stability. XAV939, in contrast, shows more pronounced off-target activity against PARP1 and PARP2.[2][3]
-
Minimal Off-Target Effects in Proteomic Studies: A study utilizing a proteolysis-targeting chimera (PROTAC) based on an this compound warhead (IWR1-POMA) for targeted degradation of tankyrases performed proteome-wide expression profiling. The results showed high specificity for tankyrase degradation with only GSPT1/2 and ZFP91 identified as potential off-targets.[14] While this was not a direct screen of this compound's binding, it suggests that the core this compound scaffold has a relatively clean off-target profile.
-
Distinct Mechanism from other Wnt Inhibitors: By targeting the destruction complex, this compound acts downstream of the Wnt receptor and Porcupine, making it a useful tool to study processes independent of Wnt ligand secretion and receptor activation. This provides a clear mechanistic distinction from inhibitors like IWP-2 and LGK974 which target Porcupine, or those that disrupt the Dvl-Frizzled interaction.
Experimental Protocols
To aid in the replication and validation of findings, this section provides detailed methodologies for key experiments used to characterize Wnt inhibitors.
TCF/LEF Luciferase Reporter Assay
This is the most common method to quantify the activity of the canonical Wnt/β-catenin pathway.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Wnt Stimulation: After 24 hours, replace the medium with fresh medium containing a Wnt agonist, such as Wnt3a-conditioned medium or a GSK3β inhibitor like CHIR99021.
-
Inhibitor Treatment: Simultaneously add the Wnt inhibitor (e.g., this compound) at a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the Wnt-stimulated control. Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
In Vitro Tankyrase Auto-PARsylation Assay
This biochemical assay directly measures the enzymatic activity of tankyrases and their inhibition.
Protocol:
-
Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT), combine recombinant human Tankyrase 1 or 2 enzyme with varying concentrations of the inhibitor (e.g., this compound).
-
Initiation of Reaction: Start the auto-poly(ADP-ribosyl)ation (PARsylation) reaction by adding biotinylated NAD+.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a PARP inhibitor cocktail or by adding SDS-PAGE loading buffer.
-
Detection: Separate the reaction products by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. Detect the biotinylated (PARsylated) tankyrase using streptavidin-HRP and a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the extent of auto-PARsylation at each inhibitor concentration. Calculate the IC50 value from the dose-response curve.[3]
Western Blot for Axin Stabilization
This assay assesses the cellular consequence of tankyrase inhibition by measuring the levels of Axin protein.
Protocol:
-
Cell Treatment: Culture cells (e.g., HEK293T or a relevant cancer cell line) and treat them with the Wnt inhibitor (e.g., this compound) at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for Axin1 or Axin2. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Use a loading control, such as β-actin or GAPDH, to normalize the Axin band intensities. Compare the levels of Axin in treated versus untreated cells to determine the extent of stabilization.[1]
Conclusion
This compound is a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway that acts through the stabilization of Axin via inhibition of tankyrases. Its key advantage lies in its high selectivity for tankyrases over PARP1/2, a feature that distinguishes it from the more promiscuous tankyrase inhibitor XAV939. While a comprehensive off-target profile for this compound is not yet publicly available, existing data suggests a favorable specificity profile. The choice between this compound and other Wnt inhibitors will ultimately depend on the specific research question and the desired point of intervention within the Wnt signaling cascade. For studies aiming to modulate the destruction complex with high selectivity, this compound represents a valuable and well-characterized tool. Researchers are encouraged to perform dose-response experiments and appropriate controls to validate the on-target effects of any inhibitor in their specific experimental system.
References
- 1. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Small-molecule inhibitors of the PDZ domain of Dishevelled proteins interrupt Wnt signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PNU-74654 | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 12. PNU 74654 | β-catenin | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
Synergistic Potential of IWR-1 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule IWR-1 (Inhibitor of Wnt Response-1) is emerging as a promising agent in combination cancer therapies. By targeting the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, this compound demonstrates the potential to enhance the efficacy of conventional chemotherapeutic drugs and overcome drug resistance. This guide provides a comparative analysis of the synergistic effects of this compound with various cancer drugs, supported by experimental data and detailed methodologies.
This compound and Doxorubicin: A Potent Synergy in Osteosarcoma
The combination of this compound and doxorubicin has shown significant synergistic effects, particularly in doxorubicin-resistant osteosarcoma cell lines. This synergy is attributed to a dual mechanism of action: inhibition of the Wnt/β-catenin pathway and suppression of cellular efflux pumps responsible for multidrug resistance.
A key study demonstrated that pre-treatment with this compound-endo strongly sensitized doxorubicin-resistant osteosarcoma cells to doxorubicin. This sensitization led to a significant reduction in the doxorubicin IC50 value in the resistant cells, while no significant effect was observed in the chemotherapy-naïve parental cell line[1][2]. Specifically, this compound sensitization reduced the IC50 of doxorubicin in the resistant 143b-DxR cell line by 44.8% (from 21.31 µM to 11.76 µM)[1]. This effect was linked to the inhibition of cellular efflux, as evidenced by increased intracellular accumulation of doxorubicin[1].
| Cell Line | Treatment | Doxorubicin IC50 (µM) | Fold Change in IC50 | Reference |
| 143b-DxR (Doxorubicin-Resistant) | Doxorubicin alone | 21.31 | - | [1] |
| 143b-DxR (Doxorubicin-Resistant) | This compound (5µM) + Doxorubicin | 11.76 | 0.55 | [1] |
| 143b-wt (Parental) | Doxorubicin alone | Not significantly different | - | [1] |
| 143b-wt (Parental) | This compound (5µM) + Doxorubicin | Not significantly different | - | [1] |
This compound in Combination with Paclitaxel and Cisplatin: Investigating Potential Synergies
While direct quantitative data on the synergistic effects of this compound with paclitaxel and cisplatin is limited in the current literature, the known mechanisms of action of this compound suggest a strong potential for synergistic interactions.
Potential Synergy with Paclitaxel: Paclitaxel, a microtubule-stabilizing agent, is a cornerstone of treatment for various cancers, including breast cancer. The Wnt/β-catenin pathway has been implicated in paclitaxel resistance[3]. Therefore, combining this compound with paclitaxel could potentially overcome resistance and enhance therapeutic efficacy. Studies have shown that other Wnt signaling inhibitors can enhance paclitaxel's effects in breast cancer models[4].
Potential Synergy with Cisplatin: Cisplatin is a platinum-based chemotherapy drug widely used for lung cancer and other solid tumors. Resistance to cisplatin is a major clinical challenge, and the Wnt/β-catenin pathway has been shown to play a role in this resistance[5]. By inhibiting this pathway, this compound could potentially re-sensitize cancer cells to cisplatin, a strategy that has shown promise with other Wnt inhibitors.
Further preclinical studies are warranted to quantify the synergistic potential of this compound with paclitaxel and cisplatin across different cancer types.
Mechanistic Insights: The Wnt Signaling Pathway and this compound
This compound functions by stabilizing the β-catenin destruction complex. In the canonical Wnt signaling pathway, the absence of a Wnt ligand leads to the phosphorylation and subsequent degradation of β-catenin by a complex of proteins including Axin, APC, GSK3β, and CK1α. When Wnt ligands bind to their receptors, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression, promoting cell proliferation. This compound stabilizes Axin proteins, key components of the destruction complex, thereby promoting the degradation of β-catenin and inhibiting Wnt-dependent gene transcription[6].
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Cell Viability and Synergy Analysis
A common method to assess the synergistic effects of drug combinations is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay coupled with the Chou-Talalay method for calculating the Combination Index (CI).
1. Cell Seeding:
-
Seed cancer cells in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
2. Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug (e.g., doxorubicin, paclitaxel, cisplatin) individually and in combination at fixed ratios.
-
Treat the cells with the single agents and the combinations for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
3. MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis (Chou-Talalay Method):
-
Calculate the fraction of affected cells (Fa) for each drug concentration and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Caption: Workflow for assessing drug synergy using the MTT assay and Chou-Talalay analysis.
Western Blot Analysis for β-catenin and Axin2
Western blotting can be used to confirm the mechanism of action of this compound by assessing the protein levels of β-catenin and Axin2.
1. Cell Lysis:
-
Treat cells with this compound, the combination drug, or both for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against β-catenin, Axin2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. An increase in Axin2 and a decrease in β-catenin levels would be expected with this compound treatment[6].
Conclusion
This compound demonstrates significant potential as a synergistic agent in combination cancer therapy, particularly with doxorubicin in osteosarcoma. Its mechanism of action through the inhibition of the Wnt/β-catenin signaling pathway provides a strong rationale for its combination with other chemotherapeutic agents like paclitaxel and cisplatin, especially in cancers where Wnt signaling contributes to drug resistance. Further quantitative preclinical studies are crucial to optimize these combination therapies for future clinical investigation. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to systematically evaluate the synergistic potential of this compound in various cancer contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Interferon regulatory factor-1 regulates cisplatin-induced apoptosis and autophagy in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miR-107 Enhances the Sensitivity of Breast Cancer Cells to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low Dose of Paclitaxel Combined with XAV939 Attenuates Metastasis, Angiogenesis and Growth in Breast Cancer by Suppressing Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-catenin signaling pathway regulates cisplatin resistance in lung adenocarcinoma cells by upregulating Bcl-xl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating IWR-1 Efficacy in Patient-Derived Organoids: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is critical for elucidating signaling pathways and developing novel therapeutics. This guide provides an objective comparison of IWR-1, a potent inhibitor of the Wnt/β-catenin signaling pathway, with other commonly used alternatives in the context of patient-derived organoids (PDOs). Experimental data, detailed protocols, and visual diagrams are presented to facilitate informed decision-making in research applications.
Comparison of Wnt Pathway Inhibitors
The following table summarizes the key characteristics and reported efficacy of this compound and its alternatives. Direct comparative studies in the same patient-derived organoid lines are limited; therefore, data from various relevant models are presented to provide a broader context.
| Inhibitor | Target | Mechanism of Action | Reported IC50/Effective Concentration | Key Findings in Patient-Derived Models |
| This compound | Tankyrase 1/2 | Stabilizes Axin2, a key component of the β-catenin destruction complex, leading to β-catenin degradation.[1] | ~180 nM (in a cell-based reporter assay) | A modified version, IWR1-POMA (1 µM), was shown to be more effective than this compound (1 µM) in reducing β-catenin levels and suppressing proliferation in a human colorectal cancer (CRC) patient-derived organoid line.[2] |
| XAV939 | Tankyrase 1/2 | Similar to this compound, it stabilizes Axin by inhibiting Tankyrase, thereby promoting β-catenin degradation.[3] | IC50 = 11 nM (TNKS1), 4 nM (TNKS2) | In an APC-mutant CRC organoid line, 20 µM XAV939 rescued centrinone-induced organoid death and decreased β-catenin protein levels.[4] In other cell lines, it has been shown to inhibit Wnt signaling at micromolar concentrations.[3] |
| IWP-2 | Porcupine (PORCN) | Inhibits the O-acyltransferase Porcupine, which is essential for the secretion and activity of all Wnt ligands. | IC50 = 27 nM | Recommended as an effective inhibitor for organoid culture in some contexts.[5] In pancreatic cancer cell lines, it significantly inhibited Wnt/β-catenin reporter activity at nanomolar concentrations.[6] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of IWR-1: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of the Wnt signaling inhibitor, IWR-1.
This guide provides procedural, step-by-step instructions for the safe disposal of this compound in various forms commonly encountered in a laboratory setting. Adherence to these protocols is crucial for maintaining a safe research environment and ensuring compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should always be observed.[1][2] Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1] Given that this compound is often dissolved in Dimethyl Sulfoxide (DMSO), a substance known to facilitate skin absorption, careful handling of solutions is paramount.
In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it in a sealed, suitable container for disposal.[1] Prevent spills from entering drains or water systems, as this compound is considered slightly hazardous to aquatic life.[2]
This compound Waste Disposal Procedures
The appropriate disposal method for this compound depends on its form: solid (pure compound), dissolved in a solvent (like DMSO), or in an aqueous solution.
Step 1: Waste Identification and Segregation
Properly identify the type of this compound waste you are disposing of. Segregate solid waste from liquid waste and DMSO-containing solutions from aqueous solutions.
Step 2: Selecting the Correct Disposal Route
-
Solid this compound Waste (Unused or Expired):
-
Ensure the this compound powder is in a clearly labeled, sealed container.
-
This solid waste should be disposed of through your institution's chemical waste program. Do not dispose of it in the regular trash.[3][4]
-
Package the container according to your institution's guidelines for non-hazardous chemical waste collection.
-
-
This compound Dissolved in DMSO:
-
Solutions of this compound in DMSO must be treated as chemical waste. DMSO and the dissolved compounds should be collected for disposal by a certified waste management service.[5][6]
-
Collect the this compound/DMSO solution in a designated, labeled, and sealed waste container.
-
Do not pour DMSO solutions down the drain.[7]
-
-
Aqueous Solutions of this compound:
-
Due to its low aqueous solubility, these solutions will likely be very dilute.
-
While some non-hazardous, water-soluble chemicals can be disposed of down the sanitary sewer with copious amounts of water, it is crucial to consult your institution's specific guidelines.[3][8][9]
-
Given that this compound is slightly hazardous to aquatic life, the most prudent approach is to collect even dilute aqueous solutions for disposal via your institution's chemical waste program.[2]
-
Step 3: Waste Collection and Storage
Store all this compound waste in clearly labeled, sealed containers in a designated waste accumulation area. Ensure the labels clearly state the contents, including the solvent used.
Step 4: Arranging for Pickup
Contact your institution's Environmental Health and Safety (EHS) office or the relevant department to schedule a pickup for your chemical waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, relevant to its handling and preparation for experiments.
| Property | Value | Source |
| Molecular Weight | 409.4 g/mol | [1] |
| Solubility in DMSO | Up to 100 mM | [3] |
| Storage Temperature | -20°C | [1][7] |
| Stability in Storage | ≥ 4 years (as solid) | [7] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling IWR-1
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of IWR-1, a potent Wnt pathway inhibitor. Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity. This document offers procedural, step-by-step guidance to address key operational and disposal questions, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is mandatory to prevent inhalation, skin contact, and eye exposure. The following table summarizes the required PPE and essential engineering controls.
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended, especially when handling the powder form. | To prevent inhalation of the compound. |
| Engineering Controls | Laboratory fume hood | Recommended for all procedures involving the handling of this compound powder to minimize inhalation exposure. |
Operational Plan: Safe Handling and Storage
Proper handling and storage of this compound are crucial for researcher safety and to ensure the compound's stability and efficacy.
Handling:
-
Avoid Dust Formation: When working with the solid form of this compound, handle it carefully to avoid creating dust.
-
Ventilation: Always work in a well-ventilated area. The use of a laboratory fume hood is strongly recommended, particularly when weighing or dissolving the powdered compound.
-
Personal Hygiene: Wash hands thoroughly after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage: this compound is typically a crystalline solid and should be stored under the following conditions to maintain its stability:
-
Temperature: Store the solid compound at -20°C for long-term stability.
-
Light: Protect from light.
-
Container: Keep the container tightly sealed.
-
Solutions: Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year. For short-term use, some sources suggest storage at 4°C for up to a week is acceptable.
Disposal Plan: Managing this compound Waste
The disposal of this compound and any materials contaminated with it must be handled in accordance with institutional, local, and national regulations for hazardous chemical waste.
General Guidelines:
-
Waste Classification: this compound, and particularly its solutions in solvents like DMSO, should be treated as hazardous chemical waste.
-
Collection:
-
Collect all waste solutions containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Solid waste, such as contaminated pipette tips, tubes, and gloves, should be collected in a separate, clearly marked hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a full description of the contents, including the name "this compound" and the solvent used (e.g., DMSO).
-
Storage of Waste: Store waste containers in a designated, secure area, away from incompatible materials, until they can be collected by a licensed chemical waste disposal service.
-
Do Not:
-
Dispose of this compound or its solutions down the drain.
-
Mix this compound waste with other non-hazardous laboratory waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Experimental Protocol: Inhibition of Wnt/β-catenin Signaling in Cell Culture
This protocol provides a general workflow for treating cultured cells with this compound to inhibit the Wnt/β-catenin signaling pathway.
1. Preparation of this compound Stock Solution: a. This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as DMSO. b. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. Gentle warming or sonication may be required to fully dissolve the compound. c. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C.
2. Cell Culture Treatment: a. Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight. b. The following day, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. Typical working concentrations range from 1 µM to 10 µM, depending on the cell line and experimental goals. c. It is crucial to include a vehicle control (e.g., DMSO at the same final concentration as the this compound treatment) to account for any effects of the solvent on the cells. d. Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. e. Incubate the cells for the desired period (e.g., 24-48 hours).
3. Analysis of Wnt/β-catenin Pathway Inhibition: a. After the incubation period, cells can be harvested for downstream analysis. b. Western Blotting: Analyze the protein levels of β-catenin and its downstream targets (e.g., c-Myc, Cyclin D1). Inhibition by this compound is expected to decrease the levels of active β-catenin. This compound works by stabilizing the Axin destruction complex, which leads to increased phosphorylation and subsequent degradation of β-catenin. c. Reporter Assays: In cells transfected with a TCF/LEF-responsive reporter construct (e.g., TOP-Flash), Wnt pathway activity can be quantified by measuring luciferase or other reporter gene expression. This compound treatment should lead to a significant decrease in reporter activity.
Caption: A flowchart of the experimental workflow for this compound treatment in cell culture.
Mechanism of Action: this compound in the Wnt Signaling Pathway
This compound is an inhibitor of the canonical Wnt signaling pathway. It functions by stabilizing the Axin-scaffolded destruction complex. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When the Wnt pathway is active, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes. This compound's stabilization of the destruction complex promotes the degradation of β-catenin, thereby inhibiting Wnt-dependent gene transcription.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
